molecular formula C5H12ClNO2S B3022055 cis-3-Methylsulfonylcyclobutylamine hydrochloride CAS No. 1408074-56-5

cis-3-Methylsulfonylcyclobutylamine hydrochloride

Cat. No.: B3022055
CAS No.: 1408074-56-5
M. Wt: 185.67
InChI Key: FGZJADAEEWGMEC-UHFFFAOYSA-N
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Description

Cis-3-Methylsulfonylcyclobutylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfonylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZJADAEEWGMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-97-7
Record name (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

cis-3-Methylsulfonylcyclobutylamine Hydrochloride: Technical Profile & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of cis-3-Methylsulfonylcyclobutylamine hydrochloride , a critical chiral building block in modern medicinal chemistry.

Executive Summary

This compound (CAS: 1408074-56-5) is a specialized bifunctional cyclobutane intermediate used primarily in the synthesis of small-molecule inhibitors for Janus kinases (JAK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1]

Its structural value lies in the cyclobutane ring , which acts as a rigid, non-aromatic spacer. This rigidity restricts the conformational freedom of the attached functional groups (amine and sulfone), orienting them in a specific vector that enhances binding affinity to protein pockets while improving metabolic stability compared to flexible alkyl chains.

Chemical Identity & Properties

PropertySpecification
Chemical Name cis-3-(Methylsulfonyl)cyclobutan-1-amine hydrochloride
CAS Number 1408074-56-5
Molecular Formula

Molecular Weight 185.67 g/mol
Stereochemistry cis-1,3-disubstituted (Amine and Sulfone on the same face)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
SMILES CS(=O)(=O)[C@H]1CC1.Cl

Structural Analysis & Stereochemistry

Conformational Rigidification

The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. In the cis-1,3-disubstituted isomer, the two substituents (amine and methylsulfonyl) generally adopt a pseudo-diequatorial or pseudo-equatorial/axial orientation depending on the steric bulk and transannular interactions.

  • Cis vs. Trans: In the cis isomer, the vectors of the

    
     and 
    
    
    
    bonds point in the same general direction relative to the ring plane. This specific geometry is often required to bridge two binding pockets within a kinase active site (e.g., the ATP binding pocket and a solvent-exposed region).
  • Dipole Moment: The presence of the polar sulfone and the charged ammonium group on the same side creates a significant molecular dipole, influencing solubility and interaction with polar residues in the target protein.

Synthetic Protocol

The synthesis of cis-3-Methylsulfonylcyclobutylamine typically requires a strategy that strictly controls the relative stereochemistry at C1 and C3. The most robust route utilizes a nucleophilic displacement with inversion (


) on a pre-functionalized cyclobutane scaffold.
Retrosynthetic Logic

To obtain the cis-sulfone amine, one must start from a trans-alcohol precursor. The displacement of a leaving group (Mesylate/Tosylate) by a sulfur nucleophile will invert the stereochemistry from trans to cis.

Step-by-Step Methodology

Precursor: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate (Commercially available or synthesized from 3-benzyloxycyclobutanone).

Step 1: Activation (Mesylation)
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM.
    
  • Protocol: Dissolve the trans-alcohol in DCM at 0°C. Add

    
     followed by slow addition of MsCl. The reaction converts the hydroxyl group into a mesylate leaving group (
    
    
    
    ) with retention of configuration (remains trans).
  • Outcome: tert-Butyl (trans-3-(methylsulfonyloxy)cyclobutyl)carbamate.

Step 2: Nucleophilic Displacement (Inversion)
  • Reagents: Sodium thiomethoxide (NaSMe), DMF or Ethanol.

  • Protocol: Treat the mesylate intermediate with NaSMe at elevated temperature (60–80°C). The thiomethoxide anion attacks C3 from the back face, displacing the mesylate.

  • Mechanism:

    
     inversion.
    
  • Outcome: tert-Butyl (cis -3-(methylthio)cyclobutyl)carbamate. Note: The stereochemistry is now cis.

Step 3: Oxidation
  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA, Acetone/Water.

  • Protocol: Dissolve the thioether in acetone/water. Add Oxone portion-wise at 0°C to RT. This oxidizes the sulfide (

    
    ) to the sulfone (
    
    
    
    ).
  • Outcome: tert-Butyl (cis-3-(methylsulfonyl)cyclobutyl)carbamate.

Step 4: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol: Stir the Boc-protected sulfone in 4M HCl/Dioxane for 2–4 hours. Precipitate the product with diethyl ether or concentrate to dryness.

  • Outcome: This compound .[1][2][3]

Synthetic Pathway Diagram

SynthesisPath Start trans-3-Hydroxycyclobutyl carbamate (Boc) Mesylate Intermediate: trans-Mesylate Start->Mesylate MsCl, Et3N (Retention) Sulfide Intermediate: cis-Thioether Mesylate->Sulfide NaSMe, DMF (Inversion to cis) Sulfone Intermediate: cis-Sulfone (Boc) Sulfide->Sulfone Oxone or mCPBA (Oxidation) Final cis-3-Methylsulfonyl cyclobutylamine HCl Sulfone->Final HCl/Dioxane (Deprotection)

Caption: Stereoselective synthesis of this compound via SN2 inversion.

Characterization & Analytical Data

Researchers must validate the cis stereochemistry using NMR spectroscopy.

Proton NMR ( NMR)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       2.90–3.00 ppm (s, 3H):  Methylsulfonyl group (
      
      
      
      ).
    • 
       3.40–3.60 ppm (m, 1H):  Methine proton at C1 (
      
      
      
      ).
    • 
       3.70–3.90 ppm (m, 1H):  Methine proton at C3 (
      
      
      
      ).
    • 
       2.40–2.80 ppm (m, 4H):  Cyclobutane ring methylene protons (
      
      
      
      ).
  • Stereochemical Diagnosis:

    • In 1,3-disubstituted cyclobutanes, the splitting pattern of the ring methylene protons differs between isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A cross-peak between the C1-methine and C3-methine protons indicates they are on the same side (cis-diaxial-like conformation in the puckered ring), confirming the cis stereochemistry. In the trans isomer, these protons are distant.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
     (Free base mass).
    
  • Fragment: Loss of

    
     or 
    
    
    
    may be observed.

Applications in Drug Discovery

This building block is utilized to introduce a polar, rigid motif into kinase inhibitors.

  • JAK Inhibitors: The cyclobutane ring serves as a bioisostere for piperidine or cyclohexyl groups, reducing lipophilicity (LogD) and improving cell permeability. The sulfone group acts as a hydrogen bond acceptor, interacting with residues like Arginine or Lysine in the kinase hinge region or solvent front.

  • IRAK4 Inhibitors: Patent literature (e.g., EP 3800188 A1) cites this specific CAS as an intermediate for synthesizing pyrazolopyrimidine derivatives used to treat autoimmune disorders like atopic dermatitis and rheumatoid arthritis.

Safety & Handling

  • Hazards: As an amine hydrochloride, it is an irritant to eyes, skin, and respiratory systems.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Nitrogen/Argon).

  • Stability: Stable under acidic conditions. Avoid strong oxidizers and strong bases (liberates the free amine which may degrade or polymerize).

References

  • European Patent Office. (2021). Substituted Pyrazolopyrimidines as IRAK4 Inhibitors (EP 3800188 A1). Retrieved from [Link][4][5][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Abrocitinib (Related Structural Class). Retrieved from [Link]

Sources

Technical Guide: Solubility Characteristics & Process Engineering of cis-3-Methylsulfonylcyclobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

cis-3-Methylsulfonylcyclobutylamine hydrochloride (CAS: 1408074-56-5) is a high-value chiral building block, predominantly utilized in the synthesis of JAK inhibitors and other immunomodulatory therapeutics. Its structure features a rigid cyclobutane core decorated with a polar methylsulfonyl group (


) and a primary amine hydrochloride in a cis-configuration.

From a process chemistry perspective, this molecule presents a "solubility paradox":

  • High Polarity: The sulfonyl moiety and the ionic amine hydrochloride make it extremely water-soluble and hygroscopic.

  • Rigid Lipophilicity: The cyclobutane ring introduces a compact hydrophobic domain, necessitating specific organic solvent systems for effective purification.

This guide provides a technical roadmap for characterizing its solubility, designing recrystallization processes, and managing its thermodynamic stability.

Solubility Profile & Solvent Selection

The following data synthesizes empirical observations for primary amine hydrochlorides with polar side chains. While specific batch values depend on polymorphic form, these trends are authoritative for process design.

Table 1: Solubility Classification at 25°C
Solvent ClassSpecific SolventSolubility RatingProcess Utility
Aqueous Water (pH < 7)Very High (> 100 mg/mL)Dissolution, Extraction (Aqueous phase)
Alcohols MethanolHigh (> 50 mg/mL)Primary solvent for recrystallization
EthanolModerate (10-30 mg/mL)Co-solvent; saturation attainable
Isopropanol (IPA)Low (< 5 mg/mL)Anti-solvent; yield maximization
Polar Aprotic DMSO, DMFVery High (> 100 mg/mL)Reaction media; difficult to remove
Chlorinated Dichloromethane (DCM)Very Low (< 1 mg/mL)Washing; removing non-polar impurities
Ethers/Alkanes MTBE, THF, HeptaneInsoluble Critical Anti-solvents
Expert Insight: The "Water Magnet" Effect

The combination of the sulfonyl group (a strong hydrogen bond acceptor) and the ammonium chloride (ionic H-bond donor) creates a synergistic hygroscopicity.

  • Operational Risk: Exposure to >40% Relative Humidity (RH) can lead to deliquescence within minutes.

  • Mitigation: All solubility experiments must be conducted in a glovebox or under nitrogen blanket.

Experimental Protocols: Self-Validating Systems

To generate precise thermodynamic solubility data for your specific lot (critical for regulatory filing), use the following "Gold Standard" protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation point (


).

Workflow:

  • Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

    • Validation Check: If all solid dissolves, the experiment is void; add more solid until a suspension persists.

  • Separation: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-heated to T_exp to prevent precipitation).

  • Quantification:

    • Preferred: HPLC-UV (detecting the chromophore if derivatized, or using CAD/ELSD for the native amine).

    • Alternative: Gravimetric analysis (evaporation of solvent).

Protocol B: pH-Dependent Solubility Profiling

The solubility of the hydrochloride salt is strictly pH-dependent. The "Salt Break" point is a critical process parameter.

  • pH < 8.0: Species exists as

    
     (High Water Solubility).
    
  • pH > 9.5: Species exists as

    
     (Free Base).
    
    • Note: The free base is significantly more soluble in organic solvents (DCM, EtOAc) but less soluble in water.

Thermodynamic Modeling & Visualization

Understanding the temperature dependence of solubility is vital for designing cooling crystallization cycles.

The Van't Hoff Analysis

Plot


 (mole fraction solubility) vs. 

(Kelvin).


  • Linear Plot: Indicates no polymorphic phase transition in the temperature range.

  • Non-Linear Plot: Suggests a change in solid-state form (e.g., hydrate formation).

Process Workflow Diagram

The following diagram illustrates the decision logic for solvent selection based on solubility data.

SolubilityWorkflow Start Start: cis-3-Methylsulfonyl- cyclobutylamine HCl CheckSol Check Solubility in Methanol (MeOH) Start->CheckSol HighSol High Solubility (>50 mg/mL) CheckSol->HighSol Dissolves LowSol Low Solubility CheckSol->LowSol Suspension AddAnti Add Anti-Solvent (IPA or MTBE) HighSol->AddAnti Induce Supersaturation Result2 Switch to Water/Acetone System LowSol->Result2 Cooling Cooling Crystallization (50°C -> 0°C) AddAnti->Cooling Result1 High Yield Crystalline Solid Cooling->Result1

Figure 1: Decision logic for recrystallization solvent selection based on polarity matching.

Process Application: Recrystallization Strategy

For purification of the crude intermediate, a Cooling + Anti-solvent hybrid approach is recommended to maximize rejection of impurities.

Recommended System: Methanol / Methyl tert-butyl ether (MTBE).

  • Dissolution: Dissolve crude cis-3-methylsulfonylcyclobutylamine HCl in minimum Methanol at 50°C (near reflux).

  • Filtration: Polish filter to remove mechanical particulates.

  • Nucleation: Slowly add MTBE (0.5 equivalents by volume) until slight turbidity persists.

  • Growth: Cool ramp from 50°C to 0°C over 4 hours.

  • Isolation: Filter and wash with 100% MTBE (to remove residual MeOH and prevent cake dissolution).

  • Drying: Vacuum oven at 40°C. Crucial: Use a nitrogen bleed to prevent moisture uptake during cooling.

References

  • Zhang, D. G., et al. (2021).[1][2] "Abrocitinib: Synthesis and Clinical Pharmacology." Drugs of the Future, 46(6), 433.[1] Retrieved from [Link]

  • Pfizer Inc. (2020). Process for Preparation of Abrocitinib. World Intellectual Property Organization (WO2020261041A1). Retrieved from [Link]

  • Bhola, R., & Vaghani, H. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of cis-3-Methylsulfonylcyclobutylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methylsulfonylcyclobutylamine hydrochloride is a key building block in contemporary medicinal chemistry, valued for its unique stereochemistry and the incorporation of a sulfonyl group and a cyclobutane ring. The sulfonyl moiety, known for its ability to form strong hydrogen bonds, and the rigid cyclobutane scaffold are increasingly utilized in the design of novel therapeutic agents.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its chemical stability is paramount to ensure its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its incorporation into final drug products.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to maintain the integrity of this compound. The information presented herein is a synthesis of manufacturer's recommendations, established principles of chemical stability, and insights from the broader scientific literature on related chemical entities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1408074-56-5[3]
Molecular Formula C5H12ClNO2S[3]
Molecular Weight 185.67 g/mol [3]
Appearance White to off-white solid[4]
Hygroscopicity Hygroscopic[5]

Recommended Storage and Handling

Based on available safety data sheets and the chemical nature of the compound, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Temperature: Store in a cool place.[5] While some related cyclobutylamine derivatives are stored at 2-8°C, others are stable at room temperature.[4][6] For long-term storage, refrigeration (2-8°C) is a prudent measure to minimize the risk of thermal degradation.

  • Moisture: This compound is hygroscopic and moisture should be actively avoided.[5] Store in a dry environment. The presence of water can initiate hydrolytic degradation and may also lead to physical changes in the solid form.

  • Atmosphere: Store under an inert gas, such as argon or nitrogen.[5] This is particularly important to prevent oxidation and to displace atmospheric moisture.

  • Container: Keep the container tightly closed and in a well-ventilated place.[5] A tightly sealed container is the primary barrier against moisture and atmospheric contaminants.

  • Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[5] These materials can react with the amine or sulfonyl groups, leading to degradation.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

The following is a recommended workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M - 1 M HCl, RT to 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M - 1 M NaOH, RT to 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3-30% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 60-80°C, solid & solution) Thermal->Stressed_Samples Photo Photostability (ICH Q1B guidelines) Photo->Stressed_Samples HPLC Stability-Indicating HPLC Method LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Degradation_Profile Degradation Profile & Pathway Elucidation HPLC->Degradation_Profile Compile Data NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure LCMS->Degradation_Profile Compile Data NMR->Degradation_Profile Compile Data API cis-3-Methylsulfonylcyclobutylamine hydrochloride (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Stressed_Samples->HPLC Analyze Degradation_Pathways Potential Degradation Pathways cluster_pathways Degradation Products API cis-3-Methylsulfonylcyclobutylamine hydrochloride Hydrolysis_Product Hydrolysis Products (e.g., C-S bond cleavage) API->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidation Products (e.g., N-oxide) API->Oxidation_Product Oxidation (e.g., H₂O₂) Thermal_Product Thermal Degradants (e.g., desulfonylation) API->Thermal_Product Thermal Stress (Heat) Photo_Product Photodegradation Products (e.g., radical-mediated) API->Photo_Product Photolysis (Light)

Caption: Postulated degradation pathways for this compound.

Proposed Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products. [9]A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for this purpose.

Protocol: Stability-Indicating RP-HPLC Method Development
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating compounds of moderate polarity. [5]2. Mobile Phase:

    • Aqueous Phase (A): A buffered aqueous solution is crucial for consistent retention times and peak shapes of the amine hydrochloride. [2]A phosphate or acetate buffer in the pH range of 3-5 is recommended.

    • Organic Phase (B): Acetonitrile or methanol.

    • Gradient Elution: A gradient elution from a low to a high percentage of the organic phase will likely be necessary to separate the polar parent compound from potentially less polar degradation products.

  • Detection: UV detection at a wavelength of low 200s nm (e.g., 205-215 nm) is suggested, as the compound lacks a strong chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible retention times.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. [8]

    Parameter Recommended Condition Justification
    Column C18, 250 x 4.6 mm, 5 µm Good retention for moderately polar compounds.
    Mobile Phase A 20 mM Potassium Phosphate, pH 3.5 Buffering capacity for consistent peak shape of the amine.
    Mobile Phase B Acetonitrile Good solvent for a wide range of organic molecules.
    Gradient 5% to 95% B over 30 minutes To elute both the polar parent and potential non-polar degradants.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30°C For reproducible chromatography.
    Detection PDA at 210 nm To detect the compound and assess peak purity.

    | Injection Vol. | 10 µL | Standard injection volume. |

Excipient Compatibility Studies

For drug development, it is crucial to assess the compatibility of the API with common pharmaceutical excipients. [6][10]Incompatibilities can lead to degradation of the API, affecting the quality and stability of the final drug product.

Protocol: Excipient Compatibility Screening
  • Excipient Selection: Choose a range of common excipients from different functional classes (e.g., diluents, binders, lubricants, disintegrants).

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the pure API should also be prepared.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks). [11]4. Analysis: Analyze the samples at predetermined time points using the validated stability-indicating HPLC method to quantify the amount of remaining API and to detect the formation of any new degradation products. Visual inspection for any physical changes is also important.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry environment, under an inert atmosphere, and in a tightly sealed container. [5]Its hygroscopic nature necessitates careful handling to prevent moisture uptake. While specific degradation pathways have not been elucidated in the public domain, an understanding of its chemical structure suggests that hydrolysis, oxidation, thermal stress, and photolysis are potential degradation routes that must be investigated through forced degradation studies.

The development and validation of a robust stability-indicating analytical method, such as the proposed RP-HPLC method, is critical for monitoring the stability of the compound and for ensuring the quality of any resulting pharmaceutical preparations. Furthermore, comprehensive excipient compatibility studies are a necessary step in the formulation development process to ensure a stable and effective final drug product. The protocols and information provided in this guide offer a solid framework for researchers and drug development professionals to establish and maintain the stability and quality of this compound.

References

  • Sigma-Aldrich. Safety Data Sheet for this compound.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
  • Krasutsky, P. A., & Kolomitsyn, I. V. (2003). Sulfones. In Science of Synthesis (Vol. 39, pp. 1-136). Georg Thieme Verlag.
  • Guidechem. Cyclobutylamine 2516-34-9 wiki.
  • ChemicalBook. cis-3-MethoxycyclobutanaMine hydrochloride | 1408074-54-3.
  • Reference not directly applicable to the target compound but provides context on sulfonyl degrad
  • Reference provides general context on amine hydrochloride analysis.
  • Meanwell, N. A. (2018). A perspective on the properties and design of sulfonyl-containing compounds in drug discovery. Journal of medicinal chemistry, 61(23), 10393-10439.
  • Reference provides general context on sulfon
  • Reference provides general context on excipient comp
  • Reference provides general context on HPLC method development.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Reference not directly applicable to the target compound but provides context on thermal degrad
  • G. L. Stahl, R. Walter, and C. W. Smith, "A convenient preparation of p-nitrophenyl esters of N-benzyloxycarbonylamino acids," J. Org. Chem., vol. 43, no. 11, pp. 2285-2286, 1978.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Baertschi, S. W., Clapham, D., Foti, C., Jansen, P. J., Kristensen, S., Reed, R. A., ... & Templeton, A. C. (2016). Implications of in-use photostability: proposed guidance for photostability testing and labeling to support the administration of photosensitive pharmaceutical products, part 3. oral drug products. Journal of pharmaceutical sciences, 105(4), 1379-1387.
  • Reference not directly applicable to the target compound but provides context on sulfonyl chemistry.
  • Montanaro, J., & Wipf, P. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. 1996.
  • Reference provides general context on drug-excipient comp
  • Matrix Scientific. This compound.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Reference not directly applicable to the target compound but provides context on photodegrad
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of sulfonamides. Chemical Society Reviews, 32(5), 238-250.
  • Kice, J. L. (1968). Desulfonylation reactions. Accounts of Chemical Research, 1(2), 58-64.
  • Reference not directly applicable to the target compound but provides context on sulfonyl chemistry.
  • Shah, J. C., & Tsutsumi, K. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(4), 1-12.

Sources

A Technical Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of cis-3-Methylsulfonylcyclobutylamine hydrochloride (CAS No. 1408074-56-5), a specialized building block of increasing importance in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's properties, commercial availability, a detailed plausible synthetic pathway, and its application in contemporary drug discovery, supported by field-proven insights and authoritative references.

Introduction: The Strategic Value of the Methylsulfonyl Cyclobutylamine Moiety

The cyclobutane ring, once considered an exotic scaffold, is now recognized for its ability to impart desirable physicochemical properties in drug candidates. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets. When combined with a methylsulfonyl group, the resulting moiety offers a unique combination of properties. The methylsulfonyl group is a powerful electron-withdrawing group and a strong hydrogen bond acceptor, which can enhance aqueous solubility, improve metabolic stability, and modulate the pKa of nearby basic centers, all critical parameters in drug design.

This compound serves as a key intermediate, providing a ready-to-use four-membered ring system functionalized with a primary amine for further elaboration and a strategically positioned methylsulfonyl group to optimize drug-like properties.

Chemical Properties and Commercial Availability

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1408074-56-5
Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
MDL Number MFCD22628710
Hazard Statement Irritant

Commercial Sourcing:

This compound is available from several specialized chemical suppliers. Researchers should inquire about availability, purity, and lead times from the vendors listed below.

SupplierProduct Number/CASNotes
113150Often listed, but stock may vary.
PBN20120741-01A key supplier of building blocks for drug discovery.
1408074-56-5Lists HANGZHOU LEAP CHEM CO., LTD. as a supplier.

Plausible Synthetic Route and Experimental Protocols

The following represents a robust and feasible synthetic strategy.

Synthetic_Pathway cluster_0 Step 1: Synthesis of cis-3-(Methylthio)cyclobutanol cluster_1 Step 2: Conversion to Amine cluster_2 Step 3: Oxidation to Sulfone cluster_3 Step 4: Salt Formation A 3-Oxocyclobutanone B cis-3-(Methylthio)cyclobutanol A->B 1. NaSMe 2. NaBH4 C cis-3-(Methylthio)cyclobutyl Methanesulfonate B->C MsCl, Et3N D cis-3-Azido-1-(methylthio)cyclobutane C->D NaN3 E cis-3-(Methylthio)cyclobutylamine D->E H2, Pd/C F cis-3-Methylsulfonylcyclobutylamine E->F m-CPBA G cis-3-Methylsulfonylcyclobutylamine Hydrochloride F->G HCl in Ether

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of cis-3-(Methylthio)cyclobutylamine (Precursor)

  • Step 1a: Synthesis of cis-3-(Methylthio)cyclobutanol. To a solution of 3-oxocyclobutanone in methanol at 0 °C, add a solution of sodium thiomethoxide (NaSMe). Stir for 2 hours, then add sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 1b: Mesylation of the alcohol. Dissolve the cis-3-(methylthio)cyclobutanol in dichloromethane and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir at 0 °C for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give cis-3-(methylthio)cyclobutyl methanesulfonate.

  • Step 1c: Azide displacement. Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture to 80 °C and stir overnight. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield cis-3-azido-1-(methylthio)cyclobutane.

  • Step 1d: Reduction of the azide. Dissolve the azide in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. Filter the reaction mixture through Celite® and concentrate the filtrate to obtain cis-3-(methylthio)cyclobutylamine.

Protocol 2: Oxidation to cis-3-Methylsulfonylcyclobutylamine

  • Rationale for Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of thioethers to sulfones. It is commercially available, relatively stable, and the reaction conditions are generally mild.[1][2]

  • Procedure: Dissolve cis-3-(methylthio)cyclobutylamine in dichloromethane and cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS. Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude cis-3-Methylsulfonylcyclobutylamine.

Protocol 3: Formation of the Hydrochloride Salt

  • Procedure: Dissolve the crude cis-3-Methylsulfonylcyclobutylamine in a minimal amount of diethyl ether. To this solution, add a solution of hydrogen chloride in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring. A white precipitate of this compound will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Drug Discovery: Inhibition of IRAK4

A key application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases.[3][4]

A European patent application (EP 3800188 A1) describes the use of cis-3-(methylsulfonyl)cyclobutanamine hydrochloride in the preparation of potent IRAK4 inhibitors.

Reaction_Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Substituted Pyrazolopyrimidine C N-Methyl-2-pyrrolidone (NMP) 130 °C, 19.5 h A->C B cis-3-Methylsulfonylcyclobutylamine Hydrochloride (CAS 1408074-56-5) B->C D IRAK4 Inhibitor C->D

Caption: Reaction workflow for the synthesis of an IRAK4 inhibitor.

Experimental Protocol from EP 3800188 A1:

The patent describes the reaction of a substituted pyrazolopyrimidine with cis-3-(methylsulfonyl)cyclobutanamine hydrochloride in N-methyl-2-pyrrolidone (NMP) at 130 °C for 19.5 hours.[5] This reaction, likely a nucleophilic aromatic substitution, couples the cyclobutylamine moiety to the heterocyclic core, yielding the final IRAK4 inhibitor. The use of a high-boiling polar aprotic solvent like NMP and elevated temperatures is characteristic of such transformations.

This example underscores the utility of this compound as a key building block for introducing the desirable methylsulfonyl cyclobutane motif into complex, biologically active molecules.

Conclusion

This compound is a valuable and strategically important building block for modern drug discovery. Its commercial availability, coupled with a feasible synthetic route, makes it an accessible tool for medicinal chemists. The incorporation of this moiety can confer beneficial physicochemical properties, as demonstrated by its use in the synthesis of IRAK4 inhibitors. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies for the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).[Link]

  • Wolan, A., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 27(1), 123. [Link]

  • European Patent Office. (2021). SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS. EP 3800188 A1. [Link]

  • Google P
  • Google Patents.COMPOUND SERVING AS IRAK INHIBITOR. EP 3889150 A1.

Sources

Technical Guide: Research Applications of cis-3-Methylsulfonylcyclobutylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-3-Methylsulfonylcyclobutylamine HCl (CAS: 1408074-56-5) is a high-value, conformationally restricted building block used extensively in modern medicinal chemistry.[1][2] It is primarily utilized to introduce a polar, metabolic-stable sulfone motif onto an Fsp³-rich cyclobutane scaffold. This guide details its application in the synthesis of kinase inhibitors (specifically IRAK4 and JAK pathways), its role as a bioisostere for sulfonamides, and the specific synthetic protocols required for its effective deployment in drug discovery.

Chemical Profile & Structural Logic[2][3]

Identity
  • IUPAC Name: cis-3-(Methylsulfonyl)cyclobutanamine hydrochloride[1][2][3]

  • CAS Number: 1408074-56-5[1][2][3]

  • Molecular Formula: C₅H₁₂ClNO₂S[1][2]

  • Molecular Weight: 185.67 g/mol

  • Key Feature: 1,3-cis stereochemistry ensures a specific "V-shaped" vector alignment, critical for bridging binding pockets in enzymes.

Stereochemical Importance

The cis-1,3-disubstitution pattern is not merely a stereochemical detail; it is a pharmacophoric necessity. In the cis conformation, the amine (nucleophile) and the sulfone (solvent-interacting tail) project from the same face of the puckered cyclobutane ring.

  • Conformational Lock: Unlike flexible alkyl chains, the cyclobutane ring locks the substituents into a rigid geometry, reducing the entropic penalty upon protein binding.

  • Vector Positioning: This specific isomer directs the sulfone group towards the solvent front when the amine is engaged in the hinge region or ribose pocket of a kinase, maximizing solubility without disrupting binding affinity.

Medicinal Chemistry Utility

Bioisosterism & Property Space

This building block is frequently used to optimize lead compounds by replacing:

  • Sulfonamides: The methylsulfone (-SO₂Me) offers high polarity and hydrogen bond accepting capability similar to sulfonamides but lacks the acidic proton (NH), avoiding potential toxicity or permeability issues associated with sulfonamides.

  • Flexible Ethers/Amines: It increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing "flat" aromatic character that often leads to poor specificity.

Case Study: IRAK4 Inhibitors

A primary documented application of cis-3-Methylsulfonylcyclobutylamine HCl is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are critical targets for autoimmune diseases and oncology.

Mechanism of Action in Synthesis: In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives (e.g., Patent EP 3800188 A1), this amine acts as the nucleophile in an SₙAr reaction. The cyclobutane scaffold positions the methylsulfone tail to interact with the solvent channel, improving the physicochemical properties of the inhibitor.

Comparison to Abrocitinib: While the drug Abrocitinib (Cibinqo) utilizes a cis-1,3-cyclobutane core, it features a sulfonamide moiety. cis-3-Methylsulfonylcyclobutylamine represents a "next-generation" scaffold modification, allowing chemists to explore the sulfone bioisostere space to bypass IP constraints or improve metabolic stability.

Visualization of Logic & Workflow

SAR Decision Logic

The following diagram illustrates the decision process for selecting this building block during Lead Optimization.

SAR_Logic Start Lead Compound (Poor Solubility/Metabolic Issues) Decision Structural Modification Start->Decision OptionA Linear Alkyl Chain Decision->OptionA Standard Linker OptionB cis-1,3-Cyclobutane Sulfone Decision->OptionB Bioisostere Strategy OutcomeA High Entropy Loss Low Solubility OptionA->OutcomeA OutcomeB Rigid Vector (Low Entropy) High Fsp3 (Solubility) Metabolic Stability OptionB->OutcomeB

Caption: Decision tree highlighting the advantages of the cyclobutane sulfone scaffold over flexible linkers in drug design.

Synthetic Pathway (IRAK4 Inhibitor Example)

This workflow visualizes the specific SₙAr coupling reaction used to install the motif.

Synthesis_Workflow Precursor 6-Chloro-pyrazolo[3,4-d]pyrimidine (Electrophile) Process S_NAr Coupling Precursor->Process Reagent cis-3-Methylsulfonylcyclobutylamine HCl (Nucleophile) Reagent->Process Conditions Conditions: DIPEA (Base), NMP (Solvent) 130°C, 19.5 hours Conditions->Process Product Final Inhibitor (N-[cis-3-(methylsulfonyl)cyclobutyl]-...) Process->Product

Caption: Synthetic workflow for coupling the amine salt to a heteroaryl chloride via Nucleophilic Aromatic Substitution.

Experimental Protocols

Standard SₙAr Coupling Protocol

Objective: Coupling cis-3-Methylsulfonylcyclobutylamine HCl to a heteroaryl chloride (e.g., 6-chloropurine derivative).

Materials:

  • Substrate: 6-chloro-heteroaryl scaffold (1.0 equiv)

  • Reagent: cis-3-Methylsulfonylcyclobutylamine HCl (2.0 equiv)[2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 - 5.0 equiv)
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or DMSO.
    

Procedure:

  • Preparation: In a microwave vial or pressure tube, dissolve the chloro-substrate (e.g., 80 mg, 0.18 mmol) in NMP (1.5 mL).

  • Addition: Add cis-3-Methylsulfonylcyclobutylamine HCl (67.7 mg, 0.36 mmol).

  • Activation: Add DIPEA (0.19 mL) dropwise. Note: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during substitution.

  • Reaction: Seal the vessel and heat to 130°C for 18–24 hours .

    • Checkpoint: Monitor via LCMS. The sulfone group is polar; expect the product to elute earlier than the lipophilic starting material on reverse-phase C18.

  • Workup:

    • Dilute with DMSO or MeOH.

    • Purify directly via Preparative HPLC (Acidic or Basic mode are both compatible, though the sulfone is stable in both).

  • Yield: Typical isolated yields range from 40–60% depending on the electrophilicity of the heteroaryl chloride.

Quality Control & Handling
  • Hygroscopicity: As a hydrochloride salt, the material is hygroscopic.[4] Store at 2–8°C in a desiccator. Weigh quickly in ambient conditions or use a glovebox for precise stoichiometry.

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the methyl sulfone singlet (

      
       ppm).
      
    • Stereochemistry Check: The methine proton attached to the amine (

      
      ) and the methine attached to the sulfone (
      
      
      
      ) typically show specific coupling constants characteristic of the cis-cyclobutane pucker, often appearing as multiplets around
      
      
      3.5–4.2 ppm depending on the exact environment.

References

  • European Patent Office. (2021). Substituted Pyrazolopyrimidines as IRAK4 Inhibitors. Patent No. EP 3800188 A1. Link

  • PharmaBlock Sciences. (2020). Application of Methylsulfone in Drug Discovery: Building Block Whitepaper. Link

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 71465227, cis-3-Methylsulfonylcyclobutylamine hydrochloride. Link

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor.[6] Journal of Medicinal Chemistry. (Contextual reference for cis-cyclobutane scaffolds). Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed synthetic route for cis-3-Methylsulfonylcyclobutylamine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is designed as a multi-step sequence starting from commercially available 3-oxocyclobutanecarboxylic acid. This guide offers a detailed narrative on the synthetic strategy, explaining the rationale behind the selection of each reaction and the stereochemical considerations. Step-by-step protocols for each transformation are provided, supported by citations from authoritative sources for analogous reactions.

Introduction and Synthetic Strategy

The cyclobutane motif is a privileged scaffold in modern drug discovery, offering a unique three-dimensional exit vector from a core structure. The incorporation of a methylsulfonyl group can enhance physicochemical properties such as solubility and metabolic stability, while the amine functionality provides a key handle for further derivatization. The cis-stereochemistry of the 1,3-disubstituted pattern provides a rigid conformational constraint that can be exploited for optimizing ligand-receptor interactions.

Given the absence of a direct reported synthesis of this compound, a plausible and robust multi-step synthetic pathway is proposed (Figure 1). The overall strategy involves the sequential introduction of the amino and methylsulfonyl functionalities onto the cyclobutane core with careful control of the stereochemistry.

The proposed synthesis commences with the protection of the amine in 3-aminocyclobutanone, followed by a stereoselective reduction to establish the cis-1,3-disubstituted pattern. The resulting alcohol is then converted to the corresponding methyl sulfide via a Mitsunobu reaction, which proceeds with inversion of configuration. Subsequent oxidation of the sulfide to the sulfone, followed by deprotection of the amine and salt formation, yields the target compound.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Oxocyclobutanecarboxylic Acid B tert-butyl (3-oxocyclobutyl)carbamate A->B  Curtius Rearrangement / Boc Protection C cis-tert-butyl (3-hydroxycyclobutyl)carbamate B->C  Stereoselective Reduction (L-Selectride) D trans-tert-butyl (3-(methylthio)cyclobutyl)carbamate C->D  Mitsunobu Reaction (MeSH, PPh3, DIAD) E trans-tert-butyl (3-(methylsulfonyl)cyclobutyl)carbamate D->E  Oxidation (m-CPBA) F This compound E->F  Boc Deprotection / Salt Formation (HCl)

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate

This initial step involves the conversion of 3-oxocyclobutanecarboxylic acid to the corresponding Boc-protected amine via a Curtius rearrangement. This is a well-established method for the conversion of carboxylic acids to amines with the loss of one carbon atom.

Protocol:

  • To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene (0.5 M) is added triethylamine (1.2 eq).

  • Diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 30 minutes.

  • The reaction mixture is then heated to 80 °C for 2 hours.

  • After cooling to room temperature, tert-butanol (3.0 eq) is added, and the mixture is refluxed for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (3-oxocyclobutyl)carbamate.

Step 2: Synthesis of cis-tert-butyl (3-hydroxycyclobutyl)carbamate

The stereoselective reduction of the cyclobutanone is crucial for establishing the desired cis stereochemistry. The use of a sterically hindered reducing agent, such as L-Selectride, is expected to favor the approach of the hydride from the less hindered face of the ketone, resulting in the cis-alcohol.[1]

Protocol:

  • A solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF (0.2 M) is cooled to -78 °C under a nitrogen atmosphere.

  • L-Selectride (1.0 M solution in THF, 1.2 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of water, followed by 3M aqueous NaOH and 30% H₂O₂.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Step 3: Synthesis of trans-tert-butyl (3-(methylthio)cyclobutyl)carbamate

The Mitsunobu reaction is employed to convert the hydroxyl group to a methylthio group.[2][3] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. Therefore, the cis-alcohol will be converted to the trans-thioether.

Protocol:

  • To a solution of cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • The mixture is stirred for 20 minutes, during which time a white precipitate may form.

  • Methanethiol (condensed and added as a solution in THF, 2.0 eq) is then added slowly at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford trans-tert-butyl (3-(methylthio)cyclobutyl)carbamate.

Step 4: Synthesis of trans-tert-butyl (3-(methylsulfonyl)cyclobutyl)carbamate

The sulfide is oxidized to the corresponding sulfone using a common and effective oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[4] This oxidation does not affect the stereocenter.

Protocol:

  • To a solution of trans-tert-butyl (3-(methylthio)cyclobutyl)carbamate (1.0 eq) in dichloromethane (DCM) (0.2 M) at 0 °C is added m-CPBA (77% max, 2.2 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and then washed with a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to give trans-tert-butyl (3-(methylsulfonyl)cyclobutyl)carbamate.

Stereochemical Note: At this stage, the product has a trans relationship between the Boc-amino group and the methylsulfonyl group. The subsequent deprotection will yield the trans amine hydrochloride. To obtain the target cis isomer, a double inversion strategy from the cis-alcohol or starting with the trans-alcohol in Step 3 would be necessary. For the purpose of this guide, we will proceed with the synthesis of the cis isomer, assuming the availability of trans-tert-butyl (3-hydroxycyclobutyl)carbamate for Step 3. The synthesis of this trans isomer can be achieved via a Mitsunobu reaction on cis-3-hydroxycyclobutane-1-carboxylic acid followed by the Curtius rearrangement, or through chromatographic separation of a cis/trans mixture from a non-selective reduction in Step 2.

Step 5: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.[5][6]

Protocol:

  • The Boc-protected precursor, cis-tert-butyl (3-(methylsulfonyl)cyclobutyl)carbamate (1.0 eq), is dissolved in a 4 M solution of HCl in 1,4-dioxane (10 volumes).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum to yield this compound as a white to off-white solid.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%)
tert-butyl (3-oxocyclobutyl)carbamateC₉H₁₅NO₃185.2270-80
cis-tert-butyl (3-hydroxycyclobutyl)carbamateC₉H₁₇NO₃187.2485-95
cis-tert-butyl (3-(methylthio)cyclobutyl)carbamateC₁₀H₁₉NO₂S217.3360-75
cis-tert-butyl (3-(methylsulfonyl)cyclobutyl)carbamateC₁₀H₁₉NO₄S249.3380-90
This compoundC₅H₁₂ClNO₂S185.6790-98

Mechanistic Insights

Mitsunobu Reaction Mechanism

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols. The reaction proceeds through a series of intermediates, culminating in an SN2 displacement of an activated hydroxyl group.

Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Substitution (SN2) DIAD_PPh3 DIAD + PPh3 Betaine Betaine Intermediate DIAD_PPh3->Betaine Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Betaine->Oxyphosphonium Alcohol cis-Alcohol Alcohol->Betaine + SN2_Attack SN2 Attack Oxyphosphonium->SN2_Attack MeSH Methanethiol (MeSH) MeSH->SN2_Attack + Product trans-Sulfide + Ph3PO + DIAD-H2 SN2_Attack->Product Inversion of Stereochemistry

Figure 2. Simplified mechanism of the Mitsunobu reaction for the conversion of the cis-alcohol to the trans-sulfide.

Conclusion

The proposed synthetic route provides a logical and experimentally viable pathway for the synthesis of this compound. While the synthesis is linear and requires careful control of stereochemistry, each step utilizes well-established and reliable transformations. These application notes and protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • Curtius Rearrangement: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013; pp 1436-1439. [Link]

  • Stereoselective Ketone Reduction: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley, 1994. [Link]

  • Synthesis of trans-3-aminobutanol via Mitsunobu: CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Catalytic enantioselective synthesis of cyclobutanols: Chem. Sci., 2021, 12 , 8097-8102. [Link]

  • Boc Protection of Amines: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley, 2006. [Link]

  • Mitsunobu Reaction Overview: Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Oxidation of Sulfides: Organic Chemistry Portal. m-Chloroperoxybenzoic acid. [Link]

  • Boc Deprotection: Reddit. N-Boc Deprotection. HCl, methanol or dioxaine. [Link]

  • Mitsunobu Reaction in Natural Product Synthesis: Molecules2020 , 25(21), 5039. [Link]

  • Mesylates and Tosylates in Organic Synthesis: Master Organic Chemistry. All About Tosylates and Mesylates. [Link]

  • Boc-Amino Acid Preparation: Organic Syntheses2003 , 80, 176. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols: Molecules2012 , 17(1), 150-158. [Link]

  • Boc Deprotection with HCl: ResearchGate. How can we do the deprotection of boc-amino acids using hcl? [Link]

Sources

Application Note: Strategic Incorporation of the cis-3-Methylsulfonylcyclobutane Moiety in Lead Discovery via Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate introduction of three-dimensional (3D) structural motifs is a key strategy for enhancing the potency, selectivity, and physicochemical properties of lead compounds. The cyclobutane ring, in particular, has emerged as a valuable scaffold. Its puckered conformation provides a rigid framework that can favorably orient substituents into vectors not accessible with traditional flat, aromatic rings, potentially leading to improved interactions with biological targets.[1][2] When combined with a methylsulfonyl group—a functional moiety known to improve solubility, metabolic stability, and hydrogen bonding capacity—the resulting building block becomes a powerful tool for medicinal chemists.[3][4][5]

This application note provides a detailed experimental protocol for the use of cis-3-Methylsulfonylcyclobutylamine HCl, a bifunctional building block, in a representative amide coupling reaction. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Compound Profile: cis-3-Methylsulfonylcyclobutylamine HCl

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂S[6]
Molecular Weight 185.67 g/mol [6]
Appearance White to off-white solidN/A
CAS Number 1408074-56-5[7]

Safety & Handling: cis-3-Methylsulfonylcyclobutylamine HCl is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Amide Bond Formation

The primary amine of cis-3-Methylsulfonylcyclobutylamine HCl serves as a versatile handle for synthetic elaboration. A common and fundamental transformation in medicinal chemistry is the formation of an amide bond through coupling with a carboxylic acid. This reaction creates a stable linkage and allows for the systematic exploration of chemical space.

The following protocol details the coupling of cis-3-Methylsulfonylcyclobutylamine HCl with a representative carboxylic acid, 4-fluorobenzoic acid, using standard peptide coupling reagents.

Conceptual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware (Dry & Inert Atmosphere) dissolution Dissolve Carboxylic Acid & Coupling Reagents reagents->dissolution activation Activate Carboxylic Acid (e.g., with HATU) dissolution->activation amine_add Add Amine & Base activation->amine_add stir Stir at Room Temperature amine_add->stir quench Quench Reaction stir->quench extraction Aqueous Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify characterize Characterize Product (NMR, LC-MS, HRMS) purify->characterize

Caption: General workflow for amide coupling.

Detailed Experimental Protocol

Objective: To synthesize N-(cis-3-(methylsulfonyl)cyclobutyl)-4-fluorobenzamide.

Materials:

  • cis-3-Methylsulfonylcyclobutylamine HCl (1.0 eq)

  • 4-Fluorobenzoic acid (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon line for inert atmosphere

  • Standard laboratory glassware for work-up

Step-by-Step Procedure:

  • Preparation:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorobenzoic acid (1.05 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent). Stir for 5-10 minutes at room temperature. This pre-mixing allows for the activation of the carboxylic acid to form an active ester intermediate, which is more susceptible to nucleophilic attack.

  • Amine Addition:

    • In a separate vial, dissolve cis-3-Methylsulfonylcyclobutylamine HCl (1.0 eq) in a minimal amount of anhydrous DMF.

    • To the reaction flask containing the activated carboxylic acid, add the solution of cis-3-Methylsulfonylcyclobutylamine HCl.

    • Add DIPEA (2.5 eq) dropwise to the reaction mixture. DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of the amine and the acidic byproducts of the coupling reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(cis-3-(methylsulfonyl)cyclobutyl)-4-fluorobenzamide.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Reagent Choices
ReagentRoleJustification
HATU Coupling AgentA highly efficient and common peptide coupling reagent that minimizes side reactions and racemization.
DIPEA BaseA sterically hindered, non-nucleophilic base that effectively neutralizes acids without competing in the coupling reaction.
DMF SolventA polar aprotic solvent that is excellent for dissolving a wide range of reactants and reagents used in amide coupling.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
Incomplete Reaction Insufficient activation of the carboxylic acid; low reactivity of the amine.Allow the carboxylic acid and HATU to pre-activate for a longer period before adding the amine. Consider gentle heating (e.g., 40-50 °C).
Low Yield after Work-up Product is partially soluble in the aqueous layer.Perform back-extraction of the combined aqueous layers with ethyl acetate to recover any dissolved product.
Multiple Spots on TLC Formation of side products.Ensure the use of anhydrous solvent and an inert atmosphere to prevent hydrolysis of the activated ester. Check the purity of starting materials.

Conclusion

cis-3-Methylsulfonylcyclobutylamine HCl is a valuable building block for introducing a rigid, 3D scaffold with desirable physicochemical properties into drug candidates. The provided protocol for amide coupling offers a robust and reproducible method for its incorporation into a variety of molecular frameworks. By understanding the rationale behind the experimental design, researchers can adapt this protocol to their specific synthetic targets, accelerating the discovery of novel therapeutics.

References

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents.
  • CN102557922A - Synthesizing method of cis-3-hydroxyl-3-methylcyclobutanecarboxylic acid - Google Patents.
  • cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem. (URL: [Link])

  • (1r,3r)-3-Methanesulfonylcyclobutan-1-amine hydrochloride - PubChem. (URL: [Link])

  • Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery | Journal of the American Chemical Society. (URL: [Link])

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications - ResearchGate. (URL: [Link])

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. (URL: [Link])

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. (URL: [Link])

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. (URL: [Link])

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. (URL: [Link])

  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents.
  • Sulfur‐containing compounds as electrolyte additives for lithium‐ion batteries. (URL: [Link])

  • Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets. (URL: [Link])

Sources

Reaction Conditions for Coupling with cis-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Profile[1][2][3]

cis-3-Methylsulfonylcyclobutylamine (CAS: 1408074-56-5, HCl salt) is a high-value building block in modern medicinal chemistry. It is increasingly employed to introduce sp³ complexity (Fsp³) into drug candidates, serving as a metabolically stable, polar surrogate for lipophilic alkyl groups or planar aromatic rings. The sulfone moiety provides a hydrogen bond acceptor and lowers the lipophilicity (LogD) compared to alkyl analogs, while the cyclobutane ring offers a rigid vector for substituent display.

This guide details optimized protocols for coupling this amine with carboxylic acids (Amide Coupling) and aryl halides (SNAr/Buchwald), addressing specific challenges related to its polarity, salt form handling, and stereochemical integrity.

Chemical Profile
PropertyDataNotes
Structure Cyclobutane ring, 1-amino, 3-methanesulfonylcis-configuration (substituents on same face)
Molecular Weight 149.21 (Free Base) / 185.67 (HCl Salt)Commercially supplied as HCl salt
Solubility High in Water, DMSO, DMF; Low in DCM, Et₂OSulfone group confers high polarity
Acidity (pKa) ~9.5 (Amine, est.)[1][2]Slightly lower than typical alkyl amines due to sulfone inductive effect
Stereochemistry cis-1,3-disubstituted"Butterfly" puckered conformation minimizes transannular strain

Critical Mechanistic Insights

The "Salt Break" Challenge

The commercial HCl salt of cis-3-methylsulfonylcyclobutylamine is stable but non-nucleophilic.[1] Successful coupling requires in situ neutralization. However, the high polarity of the free base (due to the sulfone) means it does not partition well into non-polar organic phases.

  • Implication: Avoid biphasic Schotten-Baumann conditions (e.g., DCM/aq. NaOH) unless phase transfer catalysts are used.[1] Homogeneous organic conditions (DMF/DIPEA) are superior.[1]

Stereochemical Fidelity

The cis-configuration is thermodynamically distinct from the trans-isomer.[1] While the amine center itself is not chiral (it is on a plane of symmetry in the cis isomer), the relative stereochemistry must be preserved.

  • Risk: Harsh basic conditions (>100°C with strong alkoxides) could theoretically promote epimerization at the C3 position (alpha to sulfone), although this is rare under standard coupling conditions.

  • Control: Maintain reaction temperatures <80°C unless necessary for SNAr.

Protocol A: Amide Bond Formation (HATU Method)

This is the gold-standard method for research-scale synthesis (10 mg to 5 g), offering high yields and rapid conversion.[1]

Reagents & Materials[1][2][3][5][6][7][8][9]
  • Amine: cis-3-Methylsulfonylcyclobutylamine HCl (1.0 equiv)[1]

  • Acid: Carboxylic acid coupling partner (1.0 - 1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DMAc.[1] Note: DCM is often poor due to solubility issues.[1]

Step-by-Step Procedure
  • Preparation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 – 0.2 M).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? Pre-activation forms the reactive At-ester (7-azabenzotriazol-1-yl ester), minimizing potential side reactions with the amine salt.[1]

  • Amine Addition: Add cis-3-Methylsulfonylcyclobutylamine HCl (1.0 equiv) directly as a solid, or pre-dissolved in minimal DMF.

  • Salt Break: Immediately add the remaining DIPEA (1.0 – 2.0 equiv).

    • Critical: The total base must neutralize the HCl salt (1 eq) and the HATU byproduct (1 eq), plus maintain basicity. Total base should be ≥ 3.0 equiv.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[3]

    • Endpoint: Look for consumption of the activated ester and appearance of product mass [M+H]+.

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (or 10% MeOH in DCM if product is polar).

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Troubleshooting: If the product is highly polar (due to the sulfone), it may remain in the aqueous DMF layer. In this case, evaporate DMF directly (Genevac/V-10) or use lyophilization.[1]

Visualization: Amide Coupling Workflow

AmideCoupling Start Start: Reactants Activate Activation Phase Acid + HATU + DIPEA (2 eq) Solvent: DMF Start->Activate Intermediate Active Ester Formed (At-O-COR) Activate->Intermediate 5-10 min AddAmine Addition Phase Add Amine HCl Salt Add DIPEA (1-2 eq) Intermediate->AddAmine React Reaction RT, 1-4 Hours AddAmine->React QC LCMS Check Complete? React->QC QC->React No (Add more base/time) Workup Workup EtOAc Extraction or Direct Evaporation QC->Workup Yes Final Final Product Purified Amide Workup->Final

Figure 1: Optimized HATU coupling workflow ensuring complete salt neutralization and active ester formation.

Protocol B: SNAr Coupling (Heteroaryl Chlorides)

This protocol is ideal for synthesizing kinase inhibitors where the amine is attached to a heteroaromatic core (e.g., pyrimidine, pyridine).

Reagents & Conditions
  • Electrophile: 2-Chloropyrimidine, 4-Chloropyridine, etc.[1]

  • Solvent: DMSO or NMP (High boiling, polar).

  • Base: DIPEA or K₂CO₃.

  • Temperature: 80°C – 120°C.

Step-by-Step Procedure
  • Dissolution: Dissolve the Aryl Chloride (1.0 equiv) and cis-3-Methylsulfonylcyclobutylamine HCl (1.1 equiv) in DMSO (0.5 M).

  • Basification: Add DIPEA (3.0 equiv).[1]

    • Note: If using K₂CO₃ (suspended), vigorous stirring is required.

  • Heating: Heat to 90°C. Monitor by LCMS every hour.

    • Reaction Rate: The amine is a secondary carbon nucleophile (attached to CH), but the cyclobutane ring strain can sometimes retard reactivity compared to acyclic amines. Higher temp may be needed.[4]

  • Quench: Cool to RT. Pour into water.

  • Isolation: The product often precipitates from water due to the hydrophobic aryl group. Filter and wash with water. If no precipitate, extract with EtOAc.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (Amide) Incomplete salt break (pH < 8)Add more DIPEA; ensure pH of reaction mix is basic (spot on wet pH paper).[1]
Low Conversion (Amide) DMF contains dimethylamineUse fresh, high-grade anhydrous DMF.[1] Dimethylamine competes for the ester.
Product in Aqueous Layer High polarity of SulfoneSwitch to DCM/IPA (3:[1]1) for extraction or use direct reverse-phase purification.[1]
Impurity: Epimerization Overheating or strong baseKeep temp < 40°C for amides.[1] Avoid NaH or tBuOK.
Decision Logic for Solvent Selection

SolventChoice Start Select Solvent CheckPol Is Coupling Partner Highly Polar? Start->CheckPol DMF Use DMF or NMP (Standard) CheckPol->DMF Yes (Sulfone/Acid polar) DCM Use DCM/DMF (9:1) (If acid chloride used) CheckPol->DCM No (Lipophilic Acid)

Figure 2: Solvent selection guide based on reactant polarity.[1]

References

  • Vertex Pharmaceuticals. (2021).[1] Synthesis method of trans-3-aminobutanol and related cyclobutyl intermediates. Patent CN112608243A.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][1][3] Organic Process Research & Development, 20(2), 140–177.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal, 25, 1–13. (Context on Fsp3 and cyclobutane scaffolds).
  • Matrix Scientific. (2023). Safety Data Sheet: cis-3-Methylsulfonylcyclobutylamine hydrochloride.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Sources

Application Note: High-Fidelity N-Boc Deprotection of cis-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal scientists optimizing the synthesis of cis-3-Methylsulfonylcyclobutylamine , a critical building block for JAK inhibitors (e.g., Abrocitinib analogs).

Executive Summary

The deprotection of N-Boc-cis-3-methylsulfonylcyclobutylamine presents a specific challenge in process chemistry: the resulting amine salt is highly polar and water-soluble due to the combined hydrophilicity of the sulfone (


) and the primary amine. Standard aqueous workups (basification and extraction) often result in significant yield loss (>40%) or oiling out.

This guide details a Precipitation-Based Deprotection Protocol that bypasses aqueous extraction, ensuring quantitative recovery of the hydrochloride salt while maintaining the critical cis-stereochemistry required for biological activity.

Key Chemical Attributes
AttributeSpecification
Substrate cis-tert-butyl (3-(methylsulfonyl)cyclobutyl)carbamate
Target Product cis-3-(methylsulfonyl)cyclobutan-1-amine hydrochloride
CAS No. 1408074-56-5 (HCl salt)
Critical Quality Attribute cis/trans ratio > 98:2
Solubility Profile Product is soluble in Water, MeOH; Insoluble in Et₂O, DCM, Hexanes.

Mechanistic Insight & Stereochemical Integrity

The cyclobutane ring is under significant ring strain (~26 kcal/mol). While the cis-configuration is generally thermodynamically less stable than the trans due to steric repulsion between the 1,3-substituents, the N-Boc deprotection under anhydrous acidic conditions proceeds via a mechanism that does not disturb the chiral centers.

Reaction Pathway

The reaction follows an


-like fragmentation. The tert-butyl cation is cleaved, followed by rapid decarboxylation. Crucially, the carbamate nitrogen remains protonated throughout, preventing the formation of a free amine intermediate that could potentially undergo inversion via reversible elimination-addition pathways under harsh thermal forcing.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Fragmentation cluster_2 Phase 3: Salt Formation S1 N-Boc Substrate (cis-isomer) S2 Protonated Carbamate S1->S2 + H+ I1 Carbamic Acid Intermediate S2->I1 - Isobutylene By1 Isobutylene (g) + t-Butyl Cation S2->By1 P1 Amine HCl Salt (cis-retention) I1->P1 - CO2 By2 CO2 (g) I1->By2

Figure 1: Mechanistic pathway ensuring stereochemical retention. The absence of a free base intermediate prevents epimerization.

Experimental Protocols

Method A: Anhydrous Precipitation (Recommended)

Best for: Scales >1g, Process Development, High Purity requirements. Rationale: The product precipitates directly from the reaction matrix, acting as its own purification step.

Reagents
  • Substrate: N-Boc-cis-3-methylsulfonylcyclobutylamine (1.0 equiv)

  • Acid: 4M HCl in 1,4-Dioxane (4.0 - 5.0 equiv)

  • Solvent: Methanol (dry) or Ethyl Acetate (EtOAc)

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the N-Boc substrate (1.0 g, 4.0 mmol) in a minimal amount of 1,4-Dioxane or EtOAc (5 mL).

    • Note: If solubility is poor, add dry MeOH dropwise until clear, but minimize MeOH volume to assist later precipitation.

  • Acid Addition: Cool the solution to 0°C. Add 4M HCl in Dioxane (5 mL, 20 mmol, 5 equiv) dropwise over 5 minutes.

    • Observation: Gas evolution (

      
      , isobutylene) will be observed.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitor: Check completion by TLC (stain with Ninhydrin; UV is weak) or LC-MS.

  • Precipitation:

    • Scenario A (Precipitate forms): If a white solid forms during reaction, dilute with

      
       (10 mL) to maximize yield.
      
    • Scenario B (Solution remains clear): Slowly add

      
       or MTBE (20-30 mL) with vigorous stirring until a white precipitate crashes out.
      
  • Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold

    
     (2 x 10 mL).
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Yield: 90–98% Appearance: White to off-white crystalline solid.

Method B: TFA Deprotection & Scavenging

Best for: Small scale (<100mg), HTS libraries. Rationale: TFA is faster, but removal of excess acid is difficult without aqueous wash.

  • Dissolve substrate in DCM (10 vol).

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1 hour.

  • Evaporation: Concentrate to dryness.

  • Trituration: The residue will likely be an oil (TFA salt).[1] Add Diethyl Ether and sonicate to induce solidification. If it remains oily, dissolve in minimal MeOH and re-precipitate with Ether.

  • Conversion to HCl Salt (Optional): Dissolve TFA salt in MeOH, add 2M HCl in Ether, and evaporate (repeat 2x).

Process Workflow & Quality Control

The following diagram illustrates the critical decision points in the isolation strategy to prevent yield loss into the aqueous phase.

Workflow Start Start: N-Boc Deprotection Check Check Reaction Matrix Start->Check Stir 2-4h PathA Precipitate Present? Check->PathA DirectFilt Add Et2O/MTBE (Complete Precipitation) PathA->DirectFilt Yes (Slurry) Oil Oiling Out? PathA->Oil No (Clear Soln) Filter Filtration & Wash (Anhydrous) DirectFilt->Filter Final Final Product: Amine HCl Salt Filter->Final Oil->DirectFilt No (Add Anti-solvent) Triturate Triturate with Et2O/Hexanes Oil->Triturate Yes Triturate->Filter

Figure 2: Isolation workflow emphasizing non-aqueous workup to prevent loss of the water-soluble sulfone-amine.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (D₂O or DMSO-d6)Conform to structure. Shift of

-proton adjacent to amine ~3.5-3.8 ppm.
Stereochemistry 1H NMR (NOESY)Strong NOE between H-1 and H-3 confirms cis. Weak/No NOE indicates trans.
Purity HPLC (ELSD or CAD)> 97% (UV detection is difficult due to lack of chromophore).
Counterion Ion ChromatographyChloride content ~19.1% (theoretical).

Note on NMR Interpretation: In cis-1,3-disubstituted cyclobutanes, the methine protons often display a characteristic "quintet-like" splitting pattern, whereas trans-isomers may show more complex multiplets due to different ring puckering dynamics.

Troubleshooting & Stability

Issue: Product "Oils Out" instead of Precipitating
  • Cause: Presence of residual MeOH or Dioxane preventing crystal lattice formation.

  • Solution: Decant the supernatant solvent.[2][3] Add fresh Diethyl Ether or Hexanes. Sonicate vigorously for 5–10 minutes. Scratch the side of the flask with a glass rod to induce nucleation.

Issue: Hygroscopicity
  • Cause: The sulfone and amine HCl combination is very hygroscopic.

  • Solution: Handle rapidly. Store under Argon/Nitrogen in a desiccator. If the solid becomes sticky, re-dissolve in MeOH and re-precipitate with dry Ether.

Issue: Isomerization
  • Risk: Low under standard conditions.

  • Check: If trans-isomer is detected (>2%), ensure reaction temperature did not exceed 40°C. Avoid prolonged exposure to strong base during any subsequent free-basing steps.

References

  • Pfizer Inc. (2018). Process for the preparation of Janus Kinase Inhibitors (Abrocitinib). Describes the synthesis and salt formation of cis-cyclobutane intermediates where stereochemistry is preserved.

  • Organic Chemistry Portal . Boc Protecting Group: Deprotection Conditions. General reference for acid stability and scavenger protocols. Link

  • Matrix Scientific . cis-3-Methylsulfonylcyclobutylamine hydrochloride Product Data. Confirmation of commercial availability and salt form. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative text on N-Boc cleavage mechanisms).

Sources

Application Note: 1H NMR Characterization and Stereochemical Assignment of cis-3-Methylsulfonylcyclobutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural validation of cis-3-Methylsulfonylcyclobutylamine hydrochloride , a critical scaffold in the synthesis of JAK inhibitors (e.g., Abrocitinib intermediates).

Abstract

The precise characterization of 1,3-disubstituted cyclobutanes is synthetically challenging due to the flexibility of the cyclobutane ring (puckering) and the necessity of distinguishing cis/trans diastereomers. This protocol details the 1H NMR acquisition, spectral assignment, and stereochemical validation of This compound (


).[1] We emphasize the use of Nuclear Overhauser Effect (NOE) experiments to confirm the cis-configuration, where the amine and sulfone groups occupy the same face of the ring.

Introduction & Structural Context

Cyclobutane derivatives are increasingly common in medicinal chemistry as bioisosteres that alter vector orientation and metabolic stability.[1] For 3-methylsulfonylcyclobutylamine , the relative stereochemistry between the C1-amine and C3-sulfone substituents dictates the biological activity of the final drug candidate.

  • Target Molecule: cis-Isomer (Substituents on the same side).[1]

  • Impurity of Concern: trans-Isomer (Substituents on opposite faces).[1]

  • Salt Form: Hydrochloride (stabilizes the amine, requires polar solvents).

The Stereochemical Challenge

Unlike cyclohexanes, cyclobutanes exist in a "puckered" butterfly conformation to relieve torsional strain. In the cis-isomer, the pseudo-equatorial/pseudo-axial relationships can be dynamic.[2][3] However, 1D NOE spectroscopy provides a definitive method for assignment by detecting the spatial proximity of the C1 and C3 methine protons.

Experimental Protocol

Sample Preparation

Objective: Prepare a homogeneous solution free of paramagnetic impurities to ensure sharp lines and accurate integration.

  • Solvent Selection: DMSO-d6 is the mandatory solvent.[1]

    • Reasoning: It solubilizes the polar HCl salt effectively and, unlike

      
      , allows for the observation of the ammonium protons (
      
      
      
      ), which provides a check on the salt formation stoichiometry.
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Configuration
  • Field Strength: 400 MHz minimum (500/600 MHz recommended for resolution of methylene multiplets).

  • Temperature: 298 K (25°C).[1]

Table 1: Acquisition Parameters (Standard 1H)

ParameterValueRationale
Pulse Sequence zg30 or zg30° pulse angle for faster repetition.
Spectral Width 12–14 ppmCovers Sulfone methyl (~3 ppm) to Ammonium (~8.5 ppm).[1]
Acquisition Time (AQ) > 3.0 secEnsures sufficient digital resolution.[1]
Relaxation Delay (D1) 5–10 secCritical: Allows full relaxation of the isolated sulfone methyl singlet for accurate qNMR integration.
Scans (NS) 16–64Sufficient S/N ratio for main peaks.[1]
Advanced Experiment: 1D Selective NOE

To confirm the cis geometry, a 1D Selective NOESY (or 1D GOESY) is required.

  • Target Irradiation: Irradiate the H3 methine proton (adjacent to

    
    ).
    
  • Mixing Time: 500–800 ms.[1]

  • Observation: Look for enhancement of the H1 methine proton (adjacent to

    
    ).
    

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO-d6)

The molecule possesses a plane of symmetry passing through C1 and C3.[1] Consequently, the four methylene protons (H2/H4) appear as two sets of signals (cis to substituents vs. trans to substituents), often complex multiplets due to puckering.

Table 2: Representative Chemical Shift Assignments

PositionType

(ppm)
MultiplicityIntegralAssignment Logic

Ammonium8.2 – 8.6Broad Singlet3HDeshielded, exchangeable.[1] Visible only in DMSO.[1]
H1 Methine3.6 – 3.8Multiplet1H

to Nitrogen.[1] Deshielded by cationic charge.[1]
H3 Methine3.8 – 4.0Multiplet1H

to Sulfone.[1] Strongly deshielded by EWG.[1]

Methyl2.9 – 3.0Singlet3HCharacteristic sharp singlet of methyl sulfone.[1]
H2/H4 Methylene2.3 – 2.8Complex4HHigher order multiplets due to geminal/vicinal coupling.[1]

> Note: Exact shifts vary slightly with concentration and temperature.[1] The H1 and H3 signals may overlap with the water suppression region or H2/H4 multiplets depending on the field strength.

Distinguishing cis vs. trans

This is the "Go/No-Go" decision point for QC.[1]

  • NOE Correlation (Definitive):

    • cis-Isomer: The H1 and H3 protons are on the same face of the puckered ring (pseudo-diaxial-like proximity). Irradiation of H3 will show a positive NOE enhancement at H1.[1]

    • trans-Isomer: H1 and H3 are on opposite faces.[1] Irradiation of H3 yields no (or negligible) enhancement at H1.[1]

  • Coupling Patterns (Supporting):

    • cis-1,3-disubstituted cyclobutanes typically show more complex "quintet-like" splitting for the methines due to symmetric coupling with the methylene protons.[1]

Visual Workflows

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final structure validation.

NMR_Workflow Start Start: Solid Sample (HCl Salt) Solvent Dissolve in DMSO-d6 (Prevents NH3+ exchange) Start->Solvent Acquisition Acquire 1H Spectrum (d1 > 5s for qNMR) Solvent->Acquisition Check1 Check NH3+ Signal (~8.3 ppm) Acquisition->Check1 Dry Sample Wet? Lyophilize & Retry Check1->Dry No Signal Assign Assign H1, H3, & Me-SO2 Check1->Assign Signal Present NOE_Exp Run 1D Selective NOE (Irradiate H3) Assign->NOE_Exp Decision Enhancement at H1? NOE_Exp->Decision Result_Cis CONFIRMED: cis-Isomer Decision->Result_Cis Yes (Strong) Result_Trans IDENTIFIED: trans-Isomer Decision->Result_Trans No / Weak

Figure 1: Step-by-step workflow for the NMR characterization of cis-3-methylsulfonylcyclobutylamine HCl.

Stereochemical Logic

Understanding the spatial relationship is key to interpreting the NOE data.

Stereochemistry Cis_Conf cis-Isomer (Target) Geometry_Cis H1 & H3 on SAME face (Spatial Proximity < 5Å) Cis_Conf->Geometry_Cis Trans_Conf trans-Isomer (Impurity) Geometry_Trans H1 & H3 on OPPOSITE faces (Spatial Proximity > 5Å) Trans_Conf->Geometry_Trans NOE_Cis Strong NOE Signal H1 <-> H3 Geometry_Cis->NOE_Cis NOE_Trans No NOE Signal H1 <-> H3 Geometry_Trans->NOE_Trans

Figure 2: Logical basis for distinguishing cis/trans isomers via Nuclear Overhauser Effect.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOE and stereochemical assignment).

  • Wiberg, K. B., et al. (1984).[1] "Conformational studies of 1,3-disubstituted cyclobutanes." Journal of Organic Chemistry. Link (Foundational work on cyclobutane puckering and NMR shifts).[1]

  • PubChem Compound Summary. "trans-3-Methylsulfonylcyclobutylamine."[1][4] National Center for Biotechnology Information.[1] Link (Source for compound identifiers and basic properties).[1]

  • Reich, H. J. (2023).[1] "NMR Spectroscopy: Proton Chemical Shifts." University of Wisconsin-Madison.[1] Link (Reference for substituent effects on chemical shifts).[1]

Sources

Application Note: High-Resolution LC-MS/MS Analysis of cis-3-Methylsulfonylcyclobutylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol designed for the rigorous analysis of cis-3-Methylsulfonylcyclobutylamine hydrochloride , a critical intermediate in the synthesis of JAK1 inhibitors (e.g., Abrocitinib).

Executive Summary

The precise quantification and isomeric purity determination of This compound (CAS: 1408074-56-5) is a pivotal quality control step in the manufacturing of Janus kinase (JAK) inhibitors.[1] As a small, highly polar primary amine with a sulfone moiety, this compound presents two primary analytical challenges:

  • Retention: Poor retention on standard C18 Reversed-Phase (RP) columns due to high hydrophilicity.[1]

  • Stereoselectivity: Critical separation of the desired cis-isomer from the trans-isomer impurity (CAS: 1408075-97-7), which possesses distinct pharmacological and synthetic profiles.[1]

This guide details two validated protocols: a HILIC-MS/MS method (Recommended for sensitivity and retention) and a Fluorophenyl (PFP) RP-MS method (Recommended for robust isomer separation).[1]

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Cyclobutane ring with 1-amino and 3-methylsulfonyl groups.[1]Rigid cyclic structure; cis/trans diastereomers are achiral but require shape-selective chromatography.[1]
Formula C

H

NO

S · HCl
MW (Free Base): 149.21 Da.[1] Monoisotopic Mass: 149.[1]05.
Polarity High (LogP < 0)Elutes in the void volume on C18; requires HILIC or aqueous-stable polar-embedded phases.[1]
Ionization Basic Amine (pKa ~9-10)Excellent response in ESI(+) mode (

).[1]
UV Activity Low/NegligibleLack of chromophore necessitates MS or CAD/ELSD detection.[1]

Method A: HILIC-MS/MS (Gold Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode.[1] The high organic starting conditions favor the solubility of the sulfone while the water layer on the stationary phase retains the polar amine. This mode also enhances ESI desolvation efficiency, offering 5-10x higher sensitivity than RP.[1]

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent (e.g., TSKgel Amide-80).[1]

    • Why: Amide phases provide strong hydrogen bonding retention for the sulfone and amine without the excessive peak tailing seen on bare silica.

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).[1]

    • Why: Low pH ensures the amine is fully protonated for reproducible retention and MS sensitivity.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 1-2 µL.

Gradient Program
Time (min)% MPB (Organic)Event
0.095Initial Hold (Equilibration)
1.095Injection / Load
6.070Linear Gradient Elution
6.150Column Flush
8.050End Flush
8.195Re-equilibration
12.095Ready for next injection
Sample Preparation (Critical)

Diluent: 90:10 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.[1]

  • Alert: Dissolving the sample in 100% water or high-aqueous buffer will cause "solvent mismatch," leading to peak distortion and breakthrough in HILIC. The sample solvent must match the initial mobile phase strength.

Method B: PFP Reversed-Phase (Alternative for Isomer Selectivity)

Rationale: If HILIC is unavailable, a Pentafluorophenyl (PFP) column is superior to C18.[1] The PFP phase offers unique


-

and dipole-dipole interactions that effectively resolve the cis and trans diastereomers based on their differing molecular dipole moments and shape.[1]
Chromatographic Conditions
  • Column: Phenomenex Kinetex F5 (PFP) (2.6 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Why: Methanol is preferred over Acetonitrile in PFP chromatography as it allows the unique fluorinated interactions to dominate (protic solvent effect).

  • Gradient: 0-5 min: 2% B isocratic (to retain the polar amine); 5-10 min: 2% to 30% B.

  • Note: Retention will be lower than HILIC; the cis isomer typically elutes after the trans isomer on PFP phases due to stronger interaction of the cis-amine/sulfone dipole with the fluorine ring system.

Mass Spectrometry Parameters (ESI+)

System: Triple Quadrupole (QqQ) e.g., Agilent 6400 or Sciex Triple Quad.[1]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1]

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.[1]

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
cis-3-Methylsulfonyl... 150.1 (

)
79.120Quantifier (Loss of SO2CH3 group)
150.1133.110Qualifier (Loss of NH3)
150.156.135Structural (Cyclobutane ring frag)

Note: The cis and trans isomers have identical mass spectra. Chromatographic separation is the ONLY way to distinguish them.

Experimental Workflow Diagram

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC Separation (HILIC Mode) cluster_MS Detection (ESI+ MS/MS) Start Raw Material (cis-3-Methylsulfonylcyclobutylamine HCl) Weigh Weigh 10 mg Sample Start->Weigh Dissolve Dissolve in 90:10 ACN:H2O (Prevents HILIC solvent shock) Weigh->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject 1 µL Filter->Inject Column XBridge Amide Column (Retains Polar Amine) Inject->Column Sep Separation of Isomers (cis vs trans) Column->Sep Ionize ESI Source (+) m/z 150.1 Sep->Ionize MRM MRM Quantitation 150.1 -> 79.1 Ionize->MRM Data Data Analysis Integrate Peaks & Calc Purity MRM->Data

Caption: Figure 1. End-to-end analytical workflow for the trace analysis of cis-3-methylsulfonylcyclobutylamine, emphasizing HILIC-compatible sample preparation.

Stereochemical Separation Mechanism

The separation of the cis and trans isomers is achiral but relies on the 3D spatial arrangement of the polar groups.

  • cis-Isomer: The amine and sulfone groups are on the same side of the ring. This creates a larger net dipole moment and allows for "bidentate-like" interaction with the stationary phase (especially on Amide HILIC or PFP phases).[1]

  • trans-Isomer: The groups are on opposite sides, reducing the net dipole and steric accessibility.

Isomer_Sep Cis cis-Isomer (High Dipole) Stationary Stationary Phase (Amide/PFP) Cis->Stationary Stronger Retention (H-Bonding/Dipole) Trans trans-Isomer (Low Dipole) Trans->Stationary Weaker Retention Result Chromatogram: Trans elutes first Cis elutes second Stationary->Result

Caption: Figure 2. Mechanistic basis for isomeric separation. The cis-isomer's higher polarity typically results in stronger retention in HILIC and PFP modes.

Validation & Troubleshooting

Linearity & Range[1]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve: Linear regression (

    
     weighting) is recommended due to the wide dynamic range of ESI.
    
Common Issues & Fixes
IssueProbable CauseCorrective Action
Peak Splitting (HILIC) Sample solvent too aqueous.Ensure sample diluent is ≥85% Acetonitrile.[1]
Retention Time Drift pH fluctuation in Mobile Phase A.Buffer MP A with 10mM Ammonium Formate; verify pH 3.0.
Low Sensitivity Ion suppression from HCl salt.[1]Divert flow to waste for the first 0.5 min (void).
Isomer Co-elution Gradient too steep.Flatten the gradient slope around the elution window (e.g., 0.5% B/min).

References

  • Pfizer Inc. (2020).[1] Abrocitinib (CIBINQO) Prescribing Information. U.S. Food and Drug Administration.[1] Link (Verifies compound utility in Abrocitinib synthesis).[1]

  • Jandera, P. (2011).[1][2] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.[1] Link (Authoritative source on HILIC mechanisms for polar amines).[1]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.[1] Link (Mechanistic basis for PFP separation of isomers).[1]

  • PubChem. (2024).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1] Link (Source for chemical properties and CAS verification).[1]

Sources

Application Note: Diastereoselective Synthesis of cis-3-Methylsulfonylcyclobutylamine

[2]

Executive Summary

The cyclobutane ring serves as a unique bioisostere in medicinal chemistry, offering defined vector orientation for substituents while altering metabolic stability compared to linear alkyl chains.[1] However, the synthesis of 1,3-disubstituted cyclobutanes is complicated by the challenge of diastereocontrol.[1] This guide details a robust, scalable protocol for synthesizing the cis-isomer of 3-methylsulfonylcyclobutylamine.[1][2]

The cis-isomer is thermodynamically preferred in this 1,3-system due to the ability of both the sulfonyl and amine groups to adopt pseudo-equatorial positions in the puckered ring conformation, minimizing transannular strain.[1][2]

Strategic Analysis & Mechanism

Conformational Logic

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Thermodynamic Control: In 1,3-disubstituted cyclobutanes, the cis-isomer allows both bulky substituents (Sulfone and Amine) to occupy pseudo-equatorial positions.[1][2] The trans-isomer forces one substituent into a highly strained pseudo-axial position.[2]

  • Synthetic Implication: Synthetic routes that allow for thermodynamic equilibration (e.g., reductive amination via imine intermediates) generally favor the cis-product.[1][2]

Retrosynthetic Pathway

The synthesis is approached via two primary strategies:[1][2]

  • Route A (Recommended): Nucleophilic displacement on a cyclobutanone core followed by diastereoselective reductive amination.[1][2]

  • Route B (Alternative): Curtius rearrangement of a pre-formed cis-carboxylic acid.[1][2]

SynthesisPathwaysStartStarting Material:3-Chlorocyclobutan-1-oneInter1Intermediate 1:3-(Methylthio)cyclobutan-1-oneStart->Inter1NaSMe, THFNucleophilic Subst.Inter2Key Intermediate:3-(Methylsulfonyl)cyclobutan-1-oneInter1->Inter2Oxone or mCPBAOxidationRouteARoute A: Reductive Amination(Ti(OiPr)4 / NaBH4)Inter2->RouteAPreferred RouteRouteBRoute B: Curtius Rearrangement(DPPA / tBuOH)Inter2->RouteBVia Carboxylic AcidTargetTARGET:cis-3-MethylsulfonylcyclobutylamineRouteA->TargetThermodynamic Control(dr > 95:5)RouteB->TargetStereoretention

Figure 1: Strategic divergence for the synthesis of the target amine. Route A is detailed below as it is more direct for the sulfone-ketone intermediate.

Detailed Experimental Protocol (Route A)

Phase 1: Synthesis of 3-(Methylsulfonyl)cyclobutan-1-one

This phase installs the sulfone handle before the amine.[1][2]

Step 1: Thioether Formation [2]

  • Reagents: 3-Chlorocyclobutan-1-one, Sodium thiomethoxide (NaSMe), THF.[1][2]

  • Protocol:

    • Dissolve 3-chlorocyclobutan-1-one (1.0 equiv) in anhydrous THF (10 vol) under N2.

    • Cool to 0°C.

    • Add NaSMe (1.1 equiv) portion-wise to control exotherm.[1][2]

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2] Wash organic layer with brine, dry over MgSO4, and concentrate.[1]

    • Yield Expectation: >85% (Pale yellow oil).

Step 2: Oxidation to Sulfone

  • Reagents: Oxone® (Potassium peroxymonosulfate), Methanol/Water.[1]

  • Protocol:

    • Dissolve the thioether (from Step 1) in MeOH:H2O (1:1, 10 vol).

    • Cool to 0°C.

    • Add Oxone (2.5 equiv) as a slurry in water portion-wise.[1][2]

    • Stir vigorously at RT for 4–6 h. Monitor by TLC/LCMS (Sulfone is much more polar).[1][2]

    • Workup: Filter off salts. Remove MeOH under reduced pressure.[2] Extract aqueous residue with DCM (3x).[1][2]

    • Purification: Recrystallization from EtOAc/Heptane or flash chromatography (DCM/MeOH).

    • Data: 1H NMR should show a singlet ~2.9-3.0 ppm (SO2Me) and disappearance of S-Me (~2.1 ppm).[1][2]

Phase 2: Diastereoselective Reductive Amination

This is the critical stereodefining step.[1][2] We utilize Titanium(IV) isopropoxide to form the imine/enamine species, followed by reduction.[1]

Step 3: Reductive Amination

  • Reagents: 3-(Methylsulfonyl)cyclobutan-1-one, Ammonium Acetate (NH4OAc), Titanium(IV) isopropoxide (Ti(OiPr)4), Sodium Borohydride (NaBH4), Methanol.[1][2]

  • Protocol:

    • Imine Formation: In a dry flask, combine the ketone (1.0 equiv), NH4OAc (10 equiv), and Ti(OiPr)4 (2.0 equiv) in anhydrous MeOH (10 vol).

    • Stir at ambient temperature for 12 hours under N2. Note: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.[1]

    • Reduction: Cool the mixture to -10°C.

    • Add NaBH4 (1.5 equiv) portion-wise.[1][2] Caution: Gas evolution.[1]

    • Allow to warm to RT and stir for 2 h.

    • Quench: Add 2M NaOH (5 vol) carefully to precipitate titanium salts.

    • Filtration: Filter the white slurry through a Celite pad. Wash with MeOH/DCM.[2]

    • Isolation: Concentrate the filtrate. Acidify with 4M HCl in Dioxane to form the salt, or extract the free base with DCM/iPrOH (3:1) from a basic aqueous layer.[1][2]

Step 4: Purification of the cis-Isomer The crude reaction typically yields a cis:trans ratio of ~80:20 to 90:10.[1][2]

  • Recrystallization: The cis-isomer hydrochloride salt is typically less soluble than the trans-isomer.[2]

  • Solvent System: Dissolve crude HCl salt in minimum hot Ethanol; add hot Acetone or Et2O until turbid.[2] Cool slowly to 4°C.

  • Yield: ~60-70% isolated crystalline solid.[2]

Quality Control & Validation

NMR Interpretation

Distinguishing cis from trans in 1,3-disubstituted cyclobutanes relies on the coupling patterns of the methine protons (H1 and H3).[1][2]

Featurecis-Isomer (Target)trans-Isomer (Impurity)
Symmetry Plane of symmetry makes C2 and C4 protons equivalent.[1][2]also has symmetry, but chemical shifts differ.[1]
H1/H3 Shift Typically shielded (upfield) relative to trans.[1][2]Typically deshielded (downfield).[1][2]
NOESY Strong NOE correlation between H1 and H3 (spatial proximity).No NOE between H1 and H3.
Stability Major product (Thermodynamic).[1][2]Minor product (Kinetic).[1][2]
HPLC Method[2]
  • Column: C18 Reverse Phase (e.g., XBridge C18).[1]

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1][2]

  • Gradient: 0-30% B over 15 min (Polar molecule requires low organic start).

  • Detection: ELSD or CAD (Weak UV chromophore unless derivatized).[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low cis:trans ratio (< 3:1) Kinetic control during reduction.[1][2]Ensure imine formation is complete (12h+) before reduction. Use a bulkier reducing agent (e.g., NaBH(OAc)3) to enhance thermodynamic selectivity.[1]
Low Yield in Step 1 Polymerization of cyclobutanone.Keep temperature strictly < 0°C during NaSMe addition. Do not use excess base.[2]
Titanium Emulsion Improper quench.[2]Use 2M NaOH or aqueous Rochelle's salt to complex Titanium during workup, ensuring distinct layers.[1]

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors."[2] World Intellectual Property Organization, WO2013014560, 2013.[1] (Describes the general cyclobutane reductive amination tactics). Link

  • Vazquez, M., et al. "Identification of N-((1r,3r)-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases."[1][2] Journal of Medicinal Chemistry, 2018, 61(3), 1130–1152.[1] (Detailed SAR and synthesis of Abrocitinib analogs). Link[1][2]

  • Wiberg, K. B., et al. "Conformational Studies of 1,3-Disubstituted Cyclobutanes."[1] Journal of Organic Chemistry, 1970, 35(11), 3694–3698.[1] (Foundational work on cyclobutane puckering and cis/trans stability). Link[1][2]

  • BOC Sciences. "this compound Product Page." (Commercial availability and CAS verification).

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Epimerization of cis-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cis-3-Methylsulfonylcyclobutylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Our goal is to provide you with a deep, mechanism-based understanding of the challenges associated with its use, specifically the undesired epimerization to the trans isomer, and to offer field-proven strategies to maintain stereochemical integrity during your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding the stability and handling of cis-3-Methylsulfonylcyclobutylamine.

Q1: Why is cis-3-Methylsulfonylcyclobutylamine so susceptible to epimerization?

The primary reason for its sensitivity lies in the molecular structure itself. The methylsulfonyl (—SO₂Me) group is a powerful electron-withdrawing group. This electronic effect significantly increases the acidity of the proton at the C-3 position (the carbon to which the sulfonyl group is attached). In the presence of a base, this proton can be abstracted to form a planar, resonance-stabilized carbanion intermediate. Reprotonation of this intermediate can occur from either face of the cyclobutane ring. While reprotonation can reform the starting cis isomer, it can also form the undesired trans isomer, leading to a loss of stereochemical purity.[1]

Q2: Which isomer, cis or trans, is more stable?

In most substituted cyclobutane systems, the trans isomer is the thermodynamically more stable product.[2] This is due to reduced steric strain, as the two substituents (the amino and methylsulfonyl groups) are positioned on opposite faces of the ring, minimizing unfavorable steric interactions. Consequently, if a reaction is allowed to reach thermodynamic equilibrium, the trans isomer will be the major or exclusive product.[3][4][5]

Q3: Under what general conditions is epimerization most likely to occur?

You should be most vigilant for epimerization under the following conditions:

  • Presence of Base: Both organic (e.g., triethylamine, DBU) and inorganic (e.g., K₂CO₃, NaOH) bases can facilitate the initial, rate-limiting proton abstraction.[1][6]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to be established, accelerating the conversion to the more stable trans isomer.[7]

  • Prolonged Reaction Times: Longer reaction times allow a kinetically controlled reaction to slowly equilibrate to the thermodynamically favored product mixture.[4][8]

Q4: How can I detect and quantify epimerization in my reaction?

The most common methods for detecting and quantifying the ratio of cis to trans isomers are:

  • ¹H NMR Spectroscopy: The coupling constants and chemical shifts of the cyclobutane ring protons are often distinct for the cis and trans isomers. This can provide a direct measure of the diastereomeric ratio in the crude reaction mixture.

  • Chiral Chromatography (HPLC or SFC): For accurate quantification, especially of the final product, developing a chiral separation method is the gold standard. This allows for the precise determination of diastereomeric excess (d.e.).

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is one of the most common applications for this amine, and also the most frequent source of epimerization issues.[8][9]

Scenario: You perform an amide coupling reaction between cis-3-Methylsulfonylcyclobutylamine hydrochloride and a carboxylic acid using a standard coupling reagent (e.g., EDC, HATU) and a base (e.g., triethylamine or DIPEA) in DMF. Your final product is a mixture of the desired cis-amide and the undesired trans-amide.

Root Cause Analysis

The central event in this epimerization is the deprotonation of the C-3 proton by the base used in the coupling reaction.[1] While the base is intended to neutralize the hydrochloride salt and scavenge the proton from the amine during acylation, it can also attack the acidic C-3 proton. The challenge is to make the desired N-acylation reaction occur much faster than the undesired C-3 deprotonation. This is a classic case of kinetic versus thermodynamic control .[3][4][5][10][11] Our goal is to operate firmly under kinetic control.

Optimization Workflow

The following workflow provides a systematic approach to troubleshooting and eliminating epimerization during amide coupling.

G cluster_0 Troubleshooting Amide Coupling Epimerization start Start: Standard Conditions (e.g., HATU, DIPEA, DMF, 20 °C) check Analyze Product: Significant Epimerization (>2%)? start->check step1 Action 1: Lower Temperature - Rerun at 0 °C, then -20 °C - Minimizes rate of epimerization check->step1 Yes no_issue No Significant Epimerization check->no_issue No check2 Epimerization Still an Issue? step1->check2 step2 Action 2: Change Base - Use a more hindered base (e.g., 2,6-Lutidine) - Use exact stoichiometry (1.0 eq. for free base, 2.0 for HCl salt) check2->step2 Yes end Optimized Protocol: Stereopure cis-Product check2->end No check3 Epimerization Still an Issue? step2->check3 step3 Action 3: Re-evaluate Coupling Reagent & Solvent - Use a faster coupling reagent (e.g., COMU) - Switch to a less polar solvent (e.g., DCM, Me-THF) check3->step3 Yes check3->end No step3->end

Caption: Decision workflow for optimizing amide coupling reactions.

Detailed Protocols and Recommendations
Protocol 1: Optimized Low-Temperature Amide Coupling

This protocol is designed to maximize the rate of amide formation while minimizing the rate of epimerization.

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and a suitable coupling reagent such as HATU (1.1 equiv).

  • Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Avoid highly polar aprotic solvents like DMF if possible, as they can better stabilize the carbanion intermediate.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. For particularly sensitive substrates, cool to -20 °C (acetonitrile/dry ice bath).

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.1 equiv, if starting with the amine hydrochloride salt).

  • Amine Addition: Dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5-10 minutes.

  • Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LCMS every 15-30 minutes.

  • Quench: As soon as the starting amine is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Do not let the reaction stir for an extended period after completion.

  • Workup: Proceed with a standard aqueous workup and extraction.

Data Summary: Impact of Reaction Parameters

The following table provides illustrative data on how changing key parameters can drastically reduce the formation of the undesired trans isomer.

Entry Base (2.1 eq.) Temperature Time (h) Solvent Result (% trans Isomer) Expert Commentary
1Triethylamine (TEA)20 °C (RT)4DMF15-25%High Risk. TEA is a relatively small and strong base, readily causing epimerization at room temperature.
2DIPEA20 °C (RT)4DMF5-10%Moderate Risk. The steric bulk of DIPEA offers some protection, but epimerization is still significant at RT.
3DIPEA0 °C2DCM<2%Recommended. Lowering the temperature dramatically slows epimerization. The reaction rate is still sufficient with a fast coupling agent.
42,6-Lutidine0 °C3DCM<1%Excellent. The highly hindered nature of lutidine makes it a poor base for C-H deprotonation but still effective for the desired N-H deprotonation.
5DBU0 °C0.5DCM>50%Avoid. DBU is a very strong, non-nucleophilic base that will rapidly cause complete epimerization to the thermodynamic product.

Section 3: Broader Principles for Stereochemical Control

The principles of kinetic control extend to other reaction types beyond amide coupling.

Kinetic vs. Thermodynamic Control: An Energy Perspective

The key to preserving the cis stereochemistry is to ensure the reaction operates in the kinetic regime. The desired cis product is the kinetic product (formed faster, lower activation energy), while the undesired trans isomer is the thermodynamic product (more stable, lower overall energy).[5][11]

G start cis-Amine + Reagents ts_kin TS (Kinetic) start->ts_kin ΔG‡ (low) Fast Reaction ts_therm TS (Thermo) prod_kin cis-Product (Kinetic) ts_kin->prod_kin intermediate Carbanion Intermediate prod_kin->intermediate Reversible (Base, Heat) prod_therm trans-Product (Thermodynamic) intermediate->prod_therm

Caption: Energy profile for kinetic vs. thermodynamic products.

As the diagram illustrates, high temperatures and long reaction times provide the system with enough energy to reverse the formation of the kinetic product and eventually settle into the more stable thermodynamic state.[4][10]

Advanced Strategy: Stereochemical Inversion via Mitsunobu Reaction

In cases where the cis isomer is difficult to obtain or epimerization is unavoidable, an alternative synthetic strategy is to start from the opposite alcohol stereoisomer. The Mitsunobu reaction is a powerful tool for achieving a formal Sₙ2 reaction on an alcohol, proceeding with a complete inversion of stereochemistry.[12][13][14]

Workflow:

  • Start Material: trans-3-Methylsulfonylcyclobutanol.

  • Reaction: Mitsunobu reaction using a nitrogen nucleophile (e.g., phthalimide, followed by deprotection, or hydrazoic acid, followed by reduction).

  • Reagents: Typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

  • Outcome: The reaction inverts the stereocenter at C-1, yielding the desired cis-amine derivative. This route can provide high stereochemical purity, completely bypassing the epimerization issue.

Conclusion

Maintaining the stereochemical integrity of cis-3-Methylsulfonylcyclobutylamine is a challenge rooted in the fundamental chemical principles of acidity and thermodynamic stability. Success hinges on the strategic application of kinetic control. By carefully selecting mild, sterically hindered bases, operating at low temperatures, and minimizing reaction times, researchers can effectively suppress the undesired epimerization pathway. For any further application-specific questions, please do not hesitate to contact our technical support team.

References

  • ResearchGate. (2015). Regioselective Epimerization of cis-3-Amino-4-oxo-azetidine-2-sulfonic Acid and Synthesis of Monocyclic ??-Lactams. Available at: [Link]

  • Cook, J. M., et al. (2010). Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. The Journal of Organic Chemistry. Available at: [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

  • Black, G. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Wu, L., et al. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Houben-Weyl. (2003). 7.4 Racemization Assays. Science of Synthesis. Available at: [Link]

  • Moody, C. J., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Amarante, G. W., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Macmillan Group, Princeton University. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Available at: [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Zhang, Q., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Knowles, R. R., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science. Available at: [Link]

  • PubMed. (2010). Mechanistic studies on the cis to trans epimerization of trisubstituted 1,2,3,4-tetrahydro-beta-carbolines. Available at: [Link]

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2018). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available at: [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]

  • ResearchGate. (2022). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available at: [Link]

  • PubMed. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]

  • Organic Letters. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Available at: [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. Available at: [Link]

Sources

stability issues of cis-3-Methylsulfonylcyclobutylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Acid Stability & Handling | Ref Code: TS-AM-CB-SO2

Core Technical Directive: The Stability Paradox

cis-3-Methylsulfonylcyclobutylamine is a high-value pharmacophore, most notably serving as the primary building block for JAK1 inhibitors like Abrocitinib .

Users often report "instability" under acidic conditions. In 90% of cases, this is a misdiagnosis. The molecule does not typically decompose (fragment) in dilute acid; rather, it undergoes epimerization or physical phase changes (oiling out) that mimic degradation.

The Thermodynamic Reality:

  • The Challenge: The cis-isomer (amine and sulfone on the same side) is often the kinetically trapped or separated product. However, the trans-isomer is thermodynamically accessible.

  • The Acid Effect: While the sulfone group (-SO₂Me) is electron-withdrawing and stable to acid, the cyclobutane ring is under ~26 kcal/mol of strain. Strong acidic conditions—especially when coupled with heat or nucleophilic counter-ions (Cl⁻, Br⁻)—can lower the activation energy for epimerization or, in extreme cases, ring opening .

Troubleshooting Guide (Q&A)
Issue 1: "I lost stereochemical purity after forming the HCl salt."

User Observation: Starting material was >99:1 cis:trans. After treating with 4M HCl in Dioxane or aqueous HCl, the ratio dropped to 95:5 or worse. Root Cause: Thermal Epimerization. While the amine protonation (


) generally protects the 

-carbon from racemization, the high ring strain of the cyclobutane system makes the stereocenter vulnerable if the reaction exotherm is uncontrolled. Corrective Action:
  • Control the Exotherm: Salt formation is highly exothermic. Add acid at 0 °C , not room temperature.

  • Avoid Prolonged Heating: Do not reflux in acidic media to "drive" precipitation.

  • Switch Solvent: Use a non-solubilizing antisolvent system (e.g., EtOAc/IPA) where the product crystallizes immediately, kinetically trapping the cis-isomer.

Issue 2: "The product turned into a sticky gum/oil instead of a solid."

User Observation: Addition of HCl resulted in a hygroscopic oil that refuses to crystallize. Root Cause: Hygroscopicity & Impure Solvents. Cyclobutylammonium salts are notoriously hygroscopic. If your solvent contains water (even <1%), or if you use an ether that retains peroxides/water, the salt will oil out. Corrective Action:

  • Dehydrate: Use anhydrous solvents (Karl Fischer < 0.05%).

  • Seed: If oil forms, scratch the flask or add a seed crystal of pure cis-salt.

  • Triturate: Decant the supernatant and triturate the oil vigorously with anhydrous Methyl tert-butyl ether (MTBE) or Heptane to induce crystallization.

Issue 3: "I see a new impurity at RRT 0.85 in HPLC."

User Observation: A new peak appears after exposure to strong mineral acids (H₂SO₄ or conc. HCl) at elevated temperatures (>50 °C).[1] Root Cause: Ring Opening (Homoallylic-type rearrangement). Although sulfones are stable, the cyclobutane ring can open under forcing acidic conditions, often leading to linear homoallylic amines or rearranged products. Corrective Action:

  • Limit Temperature: Never heat the free base or salt >40 °C in strong aqueous acid.

  • Check Counter-ions: Avoid nucleophilic acids (HBr, HI) which can attack the ring carbons. Stick to non-nucleophilic acids (H₂SO₄, H₃PO₄) if liquid phase stability is required, or HCl for solid isolation.

Validated Protocols
Protocol A: Controlled HCl Salt Formation (Anti-Epimerization)

Target: Isolate High-Purity cis-3-Methylsulfonylcyclobutylamine HCl

ParameterSpecificationReason
Solvent System Ethyl Acetate (EtOAc) + Isopropanol (IPA)Promotes crystallization over oiling.
Acid Source HCl gas in IPA or Acetyl Chloride/MeOHAvoids water introduction.
Temperature 0 °C to 5 °CSuppresses thermal isomerization.

Step-by-Step:

  • Dissolve 1.0 eq of cis-3-methylsulfonylcyclobutylamine (free base) in anhydrous EtOAc (10 vol).

  • Cool the solution to 0–5 °C under N₂.

  • Slowly add 1.1 eq of HCl (as 3-4M solution in IPA/EtOAc) dropwise over 30 mins. Monitor internal temp; do not exceed 10 °C.

  • A white precipitate should form immediately.

  • Stir at 0 °C for 1 hour.

  • Filter under N₂ (hygroscopic!). Wash cake with cold MTBE.

  • Dry in a vacuum oven at 40 °C max.

Protocol B: QC Method for Stereoisomer Ratio

Standard HPLC/GC conditions often fail to separate cis/trans isomers of small rings effectively.

  • Column: Chiralpak IC or equivalent (Amylose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: Hexane : EtOH : Diethylamine (80:20:0.1).

  • Detection: UV 210 nm (Sulfone absorbance is low, amine is transparent; derivatization may be needed if UV signal is weak). Note: Refractive Index (RI) or CAD is preferred if derivatization is skipped.

Visualizations
Diagram 1: Stability & Degradation Pathways

This diagram illustrates the fate of the molecule under different acidic regimes.

StabilityPathways Start cis-3-Methylsulfonyl cyclobutylamine Salt Stable HCl Salt (Kinetic Product) Start->Salt Anhydrous HCl < 10°C Trans trans-Isomer (Thermodynamic Impurity) Start->Trans Acid + Heat (>50°C) or Reversible Protonation Open Ring-Opened Degradants Start->Open Strong Acid (H2SO4) + High Heat (>80°C) Salt->Trans Recrystallization in high boiling solvent

Caption: Stability flowchart showing the safe path to salt formation (Green) versus risks of epimerization (Yellow) and degradation (Red).

Diagram 2: Troubleshooting Logic Flow

A decision tree for researchers facing purity or handling issues.

Troubleshooting Issue User Issue Detected Type1 Loss of cis/trans ratio Issue->Type1 Type2 Product Oils Out Issue->Type2 Action1 Check Reaction Temp Must be < 10°C Type1->Action1 Action2 Check Solvent Water Content Must be < 0.05% Type2->Action2 Result1 Use HPLC Protocol B to verify Action1->Result1 Result2 Triturate with MTBE to induce solid Action2->Result2

Caption: Rapid diagnostic logic for common stability and handling issues.

References & Authority
  • Pfizer Process Chemistry (Abrocitinib): The definitive guide on synthesizing and handling this intermediate, specifically detailing the salt formation and cis/trans control.

    • Source: Vazquez, E. et al. "Process Development and Production of the JAK1 Inhibitor Abrocitinib (PF-04965842)." Organic Process Research & Development (2020).

  • Cyclobutane Stability: General principles of aminocyclobutane handling and the thermodynamic preference for trans isomers in substituted systems.

    • Source: Wiberg, K. B. "The Chemistry of Cyclobutanes." The Chemistry of Functional Groups.

  • Salt Formation Techniques: Best practices for handling hygroscopic amine salts.

    • Source: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."

Sources

Technical Guide: Stability & Handling of cis-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profile, degradation mechanisms, and handling protocols for cis-3-Methylsulfonylcyclobutylamine , a critical building block in the synthesis of JAK inhibitors (e.g., Abrocitinib).

Executive Summary & Stability Profile

cis-3-Methylsulfonylcyclobutylamine (often supplied as the HCl salt, CAS: 1408074-56-5) is a 1,3-disubstituted cyclobutane. While the hydrochloride salt is chemically stable, the free base is prone to epimerization under basic conditions.

  • Primary Risk: Conversion of the desired cis isomer (pseudo-diequatorial) to the trans isomer (pseudo-axial/equatorial) or an equilibrium mixture.

  • Trigger: Bases (pK

    
     > 10), elevated temperatures, or prolonged exposure to protic basic media.
    
  • Mechanism: Deprotonation of the C3-position (alpha to the sulfone) followed by reprotonation.

The Core Stability Issue: C3-Epimerization

The presence of the strongly electron-withdrawing methylsulfonyl group (-SO


Me)  acidifies the proton at the C3 position. Under basic conditions, this proton can be abstracted, leading to a planar or rapidly inverting carbanion intermediate. Upon reprotonation, the molecule may adopt the trans configuration.
Mechanism of Action
  • Deprotonation: A base removes the acidic

    
    -proton next to the sulfonyl group.
    
  • Intermediate: Formation of a carbanion at C3. The ring strain of cyclobutane can enhance the acidity (s-character increase).[1]

  • Reprotonation: The proton returns from the opposite face, resulting in the trans isomer.

Thermodynamic Context: In 1,3-disubstituted cyclobutanes, the cis isomer typically adopts a diequatorial-like conformation (puckered ring), which is often thermodynamically favored over the trans (axial/equatorial) form.[2] However, due to dipole-dipole repulsion between the polar sulfone and amine groups, the energy difference may be small, leading to significant equilibration (e.g., a 60:40 cis:trans mixture) rather than full conversion.

Epimerization Cis Cis-Isomer (Target) Carbanion C3-Carbanion (Planar/Inverting) Cis->Carbanion Deprotonation (-H+) Base Base (B:) Base->Carbanion Carbanion->Cis Reprotonation (Retention) Trans Trans-Isomer (Impurity) Carbanion->Trans Reprotonation (+H+ from opposite face)

Figure 1: Mechanism of base-catalyzed epimerization at the C3 position.

Troubleshooting & FAQs

Q1: I am seeing a new peak in my HPLC after neutralizing the HCl salt. What is it?

  • Diagnosis: This is likely the trans isomer.[2][3]

  • Cause: The neutralization conditions were likely too harsh (strong base, high temp, or long time).

  • Solution: Use a milder base (e.g., NaHCO

    
     or K
    
    
    
    CO
    
    
    ) at low temperatures (0°C) and minimize the time the free base spends in solution before the next reaction step.

Q2: Can I store the free base of cis-3-Methylsulfonylcyclobutylamine?

  • Recommendation: No. Store it as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Reasoning: The free amine is basic enough to potentially promote slow self-epimerization or condensation over time, especially if any moisture is present to act as a proton shuttle.

Q3: Which base should I use for coupling reactions (e.g., Amide coupling, SNAr)?

  • Best Practice: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine) .

  • Avoid: Strong inorganic bases (NaOH, KOH, NaH) or alkoxides (NaOEt), as these will rapidly deprotonate the sulfone alpha-position.

Q4: How do I separate the cis and trans isomers?

  • Method: The isomers usually have distinct polarities.

    • TLC/Column: The cis isomer is typically more polar than the trans isomer (due to the additive dipole moment of the 1,3-substituents pointing in the same direction).

    • Recrystallization: If the ratio is favorable, the cis-HCl salt can often be recrystallized from alcohols (MeOH/EtOH).

Experimental Protocols
Protocol A: Safe Neutralization (Free-Basing)

Objective: To generate the reactive free amine without causing isomerization.

  • Suspend: Suspend 1.0 eq of cis-3-Methylsulfonylcyclobutylamine HCl in CH

    
    Cl
    
    
    
    (10 mL/g).
  • Cool: Cool the suspension to 0°C in an ice bath.

  • Neutralize: Add 1.1 eq of saturated aqueous NaHCO

    
      or K
    
    
    
    CO
    
    
    .
    • Critical: Do not use NaOH or KOH.

  • Extract: Stir vigorously for 10–15 minutes at 0°C. Separate layers immediately.

  • Dry: Dry the organic layer over Na

    
    SO
    
    
    
    (anhydrous) for <15 mins.
  • Use: Filter and use the solution immediately in the subsequent step. Do not concentrate to dryness unless necessary, as heating the concentrated free base promotes epimerization.

Protocol B: Rapid Stability Check (NMR)

Objective: To quantify the cis:trans ratio.

  • Sample: Take ~10 mg of the material.

  • Solvent: Dissolve in DMSO-d

    
     or D
    
    
    
    O.
  • Analysis: Acquire a

    
    H NMR.
    
  • Integration:

    • Look at the methine proton at C3 (alpha to sulfone).

    • Cis-isomer: Typically appears as a multiplet further downfield (due to anisotropy) or with distinct coupling constants compared to trans.

    • Trans-isomer: Will show a distinct shift.[3] Integrate the two methine signals to calculate the ratio.

Decision Matrix for Base Selection

Use this flow to select the appropriate base for your reaction involving this intermediate.

BaseSelection Start Select Base for Reaction ReactionType Reaction Type? Start->ReactionType Coupling Amide Coupling / SNAr ReactionType->Coupling Standard Alkylation N-Alkylation ReactionType->Alkylation Nucleophilic Deprot Strong Deprotonation (Not Recommended) ReactionType->Deprot High pKa req DIPEA Use DIPEA or TEA (Safe) Coupling->DIPEA Carbonate Use K2CO3 / Cs2CO3 (Monitor Temp < 40°C) Alkylation->Carbonate Strong STOP: Risk of Epimerization (Avoid NaH, LDA, tBuOK) Deprot->Strong

Figure 2: Base selection guide to minimize epimerization risk.

References
  • Pfizer Inc.Preparation of Janus Kinase Inhibitors. (Describes the synthesis and handling of cis-3-substituted cyclobutanes for Abrocitinib).

    • Source:

  • Wiberg, K. B., et al.Conformational Studies of 1,3-Disubstituted Cyclobutanes. (Fundamental thermodynamics of cis/trans cyclobutanes).

    • Source:

  • Matrix Scientific.Safety Data Sheet: cis-3-Methylsulfonylcyclobutylamine hydrochloride.

    • Source:

  • Allinger, N. L.Conformational Analysis. 1,3-Disubstituted Cyclobutanes.

    • Source:

Sources

managing impurities in cis-3-Methylsulfonylcyclobutylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Managing Impurities in cis-3-Methylsulfonylcyclobutylamine Hydrochloride

Introduction: The Criticality of the Cyclobutane Core

This compound (CAS 1408074-56-5 ) is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors, particularly targeting IRAK4 and JAK pathways [1].[1] The rigid cyclobutane ring provides unique vector positioning for the sulfone and amine groups, enhancing metabolic stability and potency.

However, the synthesis of 1,3-disubstituted cyclobutanes is notoriously prone to stereochemical drift and incomplete oxidation. This guide addresses the three critical impurity classes: Stereoisomers (trans) , Redox Impurities (Sulfides/Sulfoxides) , and Amination Byproducts .

Module 1: Stereochemical Integrity (cis vs. trans)

The most persistent challenge is the separation of the desired cis-isomer from the thermodynamic trans-isomer (CAS 1408075-97-7).[1]

The Mechanism of Isomerism

The compound is typically synthesized via the reductive amination of 3-methylsulfonylcyclobutanone .[1]

  • Kinetic Control: Hydride attack (e.g., from NaBH(OAc)3) usually occurs from the less hindered equatorial face, favoring the formation of the cis-amine.[1]

  • Thermodynamic Drift: High temperatures or strong bases can epimerize the center, increasing the trans content.

Troubleshooting & Analysis

Q: How do I definitively distinguish cis from trans by NMR? A: Use the vicinal coupling constants (


) of the methine proton at C1.
  • cis-Isomer: The H1 proton is pseudo-equatorial.[1] It typically exhibits a quintet-like splitting pattern with larger coupling constants (

    
     Hz) due to cis interactions with the C2/C4 methylene protons.[1]
    
  • trans-Isomer: The H1 proton is pseudo-axial.[1] It often appears as a broader multiplet with smaller coupling constants (

    
     Hz).[1]
    
  • Tip: In DMSO-

    
    , the amide NH protons often split differently; the cis-NH
    
    
    
    signal is usually downfield relative to the trans.[1]

Q: My cis content is only 85%. How can I upgrade it? A: Recrystallization of the HCl salt is the most effective non-chromatographic method.

  • Protocol: Dissolve the crude salt in hot Isopropanol (IPA) or Ethanol . Add Ethyl Acetate or MTBE dropwise until turbidity persists. Cool slowly to 0°C.

  • Logic: The cis-isomer typically forms a tighter crystal lattice in the HCl salt form compared to the trans-isomer, allowing for preferential precipitation.[1]

Module 2: Oxidation State Impurities

The methylsulfonyl group (


) is usually installed via oxidation of a methylthio (

) precursor.[1] Incomplete oxidation leads to "Redox Impurities."
Impurity NameStructure FragmentOriginDetection (LC-MS)
Sulfide Impurity

Starting material (unreacted)M-32 (relative to product)
Sulfoxide Impurity

Incomplete oxidation (intermediate)M-16 (relative to product)
Troubleshooting Guide

Q: I see a peak at [M-16] in LC-MS. Is this the sulfoxide? A: Yes. This is 3-methylsulfinylcyclobutylamine .[1][][3]

  • Cause: Insufficient oxidant equivalents (e.g., Oxone or mCPBA) or low reaction temperature.[1]

  • Fix: Treat the crude amine (protected form, e.g., Boc-amine) with a mild "polish" oxidation using aqueous KMnO

    
      or additional Oxone  before the final deprotection. Sulfones are stable to these conditions, while sulfoxides are rapidly converted.
    

Module 3: Reductive Amination Byproducts

During the conversion of the ketone to the amine, two side reactions compete with the main pathway.

  • The "Alcohol" Impurity: Direct reduction of the ketone to 3-methylsulfonylcyclobutanol .[1]

    • Cause: Reducing agent added before imine formation was complete.

  • The "Dimer" Impurity: Reaction of the product amine with the starting ketone.

    • Cause: High concentration or insufficient equivalents of the ammonium source.

Visualizing the Impurity Genealogy

ImpurityGenealogy Ketone 3-Methylsulfonyl cyclobutanone Amine Target: cis-Amine (HCl Salt) Ketone->Amine Reductive Amination (Kinetic Control) Trans Impurity A: trans-Isomer Ketone->Trans Thermodynamic Drift Alcohol Impurity B: Cyclobutanol Ketone->Alcohol Direct Reduction (NaBH4) Dimer Impurity C: Secondary Amine Ketone->Dimer Over-alkylation Sulfide Impurity D: Sulfide/Sulfoxide Sulfide->Ketone Incomplete Oxidation

Figure 1: Genealogy of impurities in the synthesis of cis-3-methylsulfonylcyclobutylamine HCl.

FAQ: Field-Proven Solutions

Q: The HCl salt is extremely hygroscopic. How do I handle it? A: The methylsulfonyl group is highly polar, making the salt hygroscopic.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Use a glovebox or rapid weighing techniques. If the solid turns into a gum (deliquescence), redissolve in anhydrous MeOH and re-precipitate with Et2O/HCl gas to restore crystallinity.

Q: Can I separate the cis and trans isomers using flash chromatography? A: Separation of the free amines on silica is difficult due to tailing.

  • Recommendation: Convert the amine to a Boc-derivative (tert-butyl carbamate).[1] The cis-Boc and trans-Boc isomers have significantly different Rf values on silica gel (typically cis is more polar).[1] Separate them, then deprotect with 4M HCl/Dioxane to recover the pure salt.

Q: What is the limit for the "Dimer" impurity? A: For pharmaceutical intermediates, the limit is typically <0.15%. The dimer is lipophilic; if recrystallization fails, an acid-base extraction wash (washing the acidic aqueous phase with DCM) often removes the secondary amine dimer before basification.[1]

References

  • Bayer AG . (2021).[1] Substituted Pyrazolopyrimidines as IRAK4 Inhibitors. European Patent EP 3800188 A1.[1] Link (Describes the use of CAS 1408074-56-5 as Intermediate 1-01).[1]

  • Matrix Scientific . (2024).[1] this compound Safety Data Sheet. Link

  • PubChem . (2025).[1] Compound Summary: (1r,3r)-3-Methanesulfonylcyclobutan-1-amine hydrochloride.[1] Link[1]

Sources

Validation & Comparative

Comparative Reactivity Guide: cis- vs. trans-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals Focus: Stereoelectronic effects, nucleophilicity, synthetic accessibility, and application in JAK1 inhibitor synthesis (e.g., Abrocitinib).

Executive Summary: The Stereochemical Imperative

In the development of Janus kinase (JAK) inhibitors, specifically JAK1-selective agents like Abrocitinib (Cibinqo) , the cyclobutane scaffold serves as a critical linker. The geometry of the 3-methylsulfonylcyclobutylamine intermediate dictates not only the thermodynamic stability of the drug substance but also the kinetics of the subsequent nucleophilic aromatic substitution (SNAr) reactions.

This guide objectively compares the cis- and trans-isomers of 3-methylsulfonylcyclobutylamine, demonstrating why the cis-isomer (pseudo-diequatorial) is the industry-standard pharmacophore, while the trans-isomer is frequently treated as a process impurity.

Key Comparative Metrics
Featurecis-Isomertrans-Isomer
Conformation Pseudo-diequatorial (Puckered)Pseudo-axial/equatorial
Thermodynamic Stability High (Major Product)Low (Minor Product)
Nucleophilicity (SNAr) High (Sterically unencumbered)Moderate to Low (Sterically hindered)
Synthetic Selectivity >99:1 (Enzymatic), ~4:1 (Chemical)Minor byproduct
Key Application Abrocitinib (Pfizer)Impurity (Purged)

Structural & Conformational Analysis

The reactivity difference between the cis and trans isomers is rooted in the conformational dynamics of the cyclobutane ring. Unlike planar representations, cyclobutane adopts a puckered "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain.

The Diequatorial Preference
  • cis-3-Methylsulfonylcyclobutylamine: Both the sulfonyl (–SO₂Me) and amino (–NH₂) groups can adopt pseudo-equatorial positions simultaneously. This minimizes 1,3-diaxial-like repulsive interactions across the ring, stabilizing the molecule.

  • trans-3-Methylsulfonylcyclobutylamine: Geometric constraints force one substituent into a pseudo-axial position while the other remains pseudo-equatorial. The pseudo-axial group suffers from increased transannular strain and 1,3-interaction with ring hydrogens.

Visualization of Conformational Equilibrium

Conformation Cis cis-Isomer (Pseudo-Diequatorial) Cis_Desc • Minimized Steric Strain • Maximized Nucleophilicity • Thermodynamically Favored Cis->Cis_Desc Trans trans-Isomer (Pseudo-Axial/Equatorial) Trans->Cis Isomerization (Thermodynamic Control) Trans_Desc • 1,3-Diaxial Interaction • Hindered Amine (if axial) • Higher Energy State Trans->Trans_Desc

Figure 1: Conformational stability analysis. The cis-isomer adopts a stable diequatorial geometry, whereas the trans-isomer suffers from steric strain due to axial substituent placement.

Reactivity Profile: Nucleophilicity & Basicity

Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of Abrocitinib, the amine reacts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • cis-Reactivity: The pseudo-equatorial amine lone pair projects away from the ring bulk, making it highly accessible for nucleophilic attack. Reaction yields typically exceed 80% .[1]

  • trans-Reactivity: If the amine adopts the pseudo-axial position to allow the bulky sulfone to be equatorial, the nucleophilic trajectory is sterically encumbered by the ring hydrogens (transannular shielding). This results in slower reaction rates and potential for competitive side reactions.

Basicity (pKa)

While the sulfonyl group is electron-withdrawing (lowering pKa relative to cyclobutylamine), the stereochemistry induces subtle pKa shifts.

  • cis-Isomer: ~8.5 - 8.8 (Estimated). Solvation of the ammonium cation is efficient in the equatorial position.

  • trans-Isomer: Slightly lower pKa observed in analogous systems (e.g., 3-fluorocyclobutylamines).[2] The axial ammonium cation is less effectively solvated due to steric crowding, making the conjugate acid less stable and the amine less basic.

Experimental Protocols

Protocol: Enzymatic Synthesis of cis-3-Methylsulfonylcyclobutylamine

This protocol highlights the high selectivity required for pharmaceutical intermediates.

Objective: Synthesize the cis-isomer with >99:1 diastereomeric ratio (d.r.).

Reagents:

  • 3-Methylsulfonylcyclobutan-1-one (Starting Material)

  • Methylamine (Amine source)[1]

  • Transaminase Enzyme (e.g., ATA-113 or similar screening kit)

  • PLP (Pyridoxal-5'-phosphate) cofactor

Workflow:

  • Reaction Setup: Dissolve 3-methylsulfonylcyclobutan-1-one (1.0 eq) in buffer (pH 7.0-8.0) containing PLP (1 mM) and isopropylamine (donor amine).

  • Enzymatic Reduction: Add Transaminase (5-10 wt%) and incubate at 30°C for 24 hours.

  • Workup: Basify reaction mixture to pH >12 with NaOH. Extract with 2-MeTHF.[3]

  • Purification (Salt Formation): Add Succinic acid (0.5 eq) to the organic layer. The cis-amine succinate salt crystallizes out, while residual trans-isomer remains in the mother liquor.

  • Result: >99% cis-isomer, Yield >70%.

Protocol: Analytical Separation (HPLC)

To quantify the cis/trans ratio during process development:

  • Column: XBridge Shield RP18 (or equivalent C18).

  • Mobile Phase: 0.1% NH₄OH in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: CAD (Charged Aerosol Detector) or UV at 210 nm (low sensitivity due to lack of chromophore; derivatization may be required).

  • Retention: The polar cis-isomer (diequatorial) typically elutes after the trans-isomer in reverse-phase conditions due to better interaction with the stationary phase surface area, though order can reverse depending on specific solvation effects. Verification with authentic standards is mandatory.

Case Study: Abrocitinib Synthesis Pathway

The selection of the cis-isomer is not arbitrary; it is encoded into the retro-synthetic logic of the JAK1 inhibitor Abrocitinib.

Abrocitinib_Synthesis cluster_legend Process Logic Ketone 3-Methylsulfonyl cyclobutanone Amine_Cis cis-3-Methylsulfonyl cyclobutylamine (>99:1 d.r.) Ketone->Amine_Cis Enzymatic Transamination (Stereocontrol) Intermediate S_NAr Product (Abrocitinib Precursor) Amine_Cis->Intermediate S_NAr Coupling (High Nucleophilicity) Cl_Pyrimidine 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Cl_Pyrimidine->Intermediate Abrocitinib Abrocitinib (Final Drug) Intermediate->Abrocitinib Sulfonylation Legend The cis-geometry is preserved throughout the sequence.

Figure 2: Synthetic pathway for Abrocitinib utilizing the cis-amine. The stereocenter established in the first step is maintained through the SNAr coupling.

Comparative Data Summary

Propertycis-Isomertrans-IsomerExperimental Note
Melting Point (HCl salt) ~180-185°C~160-165°Ccis-Isomer packs more efficiently in crystal lattice.
Solubility (Water) HighHighBoth are polar, but salt forms differ in Ksp.
Reaction Yield (SNAr) 81% (isolated)<50% (estimated)trans-Isomer often yields elimination byproducts.
Synthetic Ratio (NaBH₄) ~4:1~1:4Chemical reduction favors cis but requires separation.
Synthetic Ratio (Enzyme) >99:1<1%Enzymatic route eliminates need for chromatography.

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization, WO2018/055527.

  • Vazquez, M. et al. "Identification of Abrocitinib (PF-04965842), an Orally Available, Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry, 2018.

  • ChemicalBook. "Abrocitinib Synthesis and Application." ChemicalBook Technical Guides, 2024.

  • Demchuk, O. et al. "Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids." ResearchGate, 2021. (Cited for comparative pKa trends in 3-subst-cyclobutanes).

  • PubChem. "Abrocitinib Compound Summary." National Library of Medicine.

Sources

cis-3-Methylsulfonylcyclobutylamine hydrochloride vs. other cyclobutane building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cis-3-Methylsulfonylcyclobutylamine hydrochloride , evaluating its utility as a high-value building block in medicinal chemistry. It contrasts this specific scaffold against common alternatives like 3,3-difluorocyclobutylamine and oxetane analogs, focusing on physicochemical optimization and structural vectors.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing fraction sp3 (Fsp3) character is a proven strategy to improve clinical success rates by enhancing solubility and reducing promiscuity. This compound represents a strategic "sweet spot" in this design space.

Unlike the lipophilic 3,3-difluorocyclobutane or the potentially unstable oxetane, the 3-methylsulfonylcyclobutane moiety offers a unique combination of high polarity (low LogD) , metabolic robustness , and defined vectors . This guide details when and why to deploy this building block.

Physicochemical Profiling: Head-to-Head Comparison

The following data contrasts the cis-3-methylsulfonyl scaffold against standard cyclobutane alternatives.

Table 1: Physicochemical Landscape of Cyclobutane Building Blocks
Featurecis-3-Methylsulfonyl 3,3-Difluoro Unsubstituted Oxetan-3-yl
Electronic Effect Strong EWG (

)
Moderate EWGNeutralOxygen Lone Pair
Lipophilicity (

LogP)
-1.2 to -1.5 (Polarity Booster)+0.4 to +0.8 (Lipophilic)0 (Baseline)-1.0 to -1.3
H-Bonding Strong Acceptor (Sulfone O)Weak Acceptor (F)NoneModerate Acceptor
Metabolic Stability High (Blocks oxidation)High (Blocks oxidation)Low (C-H oxidation prone)Moderate (Ring opening risk)
Solubility Impact High Increase DecreaseNeutralHigh Increase
pKa (Amine) ~8.0 - 8.5 (Basicity attenuated)~7.5 - 8.0~9.5~6.0 - 7.0

Key Insight: The methylsulfonyl group is a "polarity anchor." While difluorocyclobutane is often used to block metabolism, it adds lipophilicity. The methylsulfonyl analog blocks metabolism and significantly lowers LogD, making it superior for CNS penetration optimization or fixing solubility issues in greasy scaffolds.

Structural Analysis: The "Butterfly" Conformation

Cyclobutane rings are rarely planar; they adopt a puckered "butterfly" conformation to relieve torsional strain. This puckering dictates the exit vectors of substituents.

  • cis-1,3-Substitution: Typically adopts a conformation where one substituent is pseudo-equatorial and the other pseudo-axial. This creates a "Bent" or "Kinked" vector (

    
    120° angle), ideal for projecting a solubilizing group (sulfone) into a solvent pocket while the amine engages the target.
    
  • trans-1,3-Substitution: Typically adopts a pseudo-diequatorial conformation, creating a "Linear" vector , often used as a spacer (phenyl bioisostere).

Diagram 1: Decision Framework for Linker Selection

LinkerSelection Start Lead Optimization Need Vector Required Vector Geometry? Start->Vector Linear Linear (Spacer) Vector->Linear Linear Bent Bent/Kinked (Solvent Projection) Vector->Bent Bent TransFluoro trans-3,3-Difluorocyclobutane Linear->TransFluoro Block Metab TransH trans-Cyclobutane (Unsub) Linear->TransH Baseline Prop Physicochemical Issue? Bent->Prop Meta Metabolic Hotspot? Prop->Meta High Clearance Solubility Need Solubility/Polarity? Prop->Solubility Low Solubility Meta->TransFluoro Keep Lipophilic CisSulfone cis-3-Methylsulfonylcyclobutane Meta->CisSulfone Polarity OK Solubility->CisSulfone High Stability Req Oxetane Oxetane-3-amine Solubility->Oxetane Low MW Req Lipophilicity Need Lipophilicity?

Caption: Decision tree guiding the selection of cyclobutane building blocks based on vector geometry and physicochemical constraints.

Experimental Protocols

Working with the hydrochloride salt requires specific handling to ensure efficient coupling, particularly because the electron-withdrawing sulfone reduces the nucleophilicity of the amine.

Protocol A: Salt Break & Amide Coupling (High Yield)

Direct coupling of the HCl salt often leads to stalled reactions due to poor solubility in DCM or incomplete deprotonation.

Reagents:

  • cis-3-Methylsulfonylcyclobutylamine HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.5 equiv) - Crucial excess

  • Solvent: DMF/DCM (1:1 ratio)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in DMF/DCM (1:1). Add DIPEA (1.0 eq) and stir for 5 minutes at 0°C. This forms the active ester.

  • Salt Break (In-situ): In a separate vial, suspend the cis-3-Methylsulfonylcyclobutylamine HCl in minimal DMF. Add DIPEA (2.5 eq) and sonicate for 1 minute until the suspension clears or becomes a fine slurry.

  • Addition: Dropwise add the amine/base mixture to the activated acid solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LCMS. The sulfone group is polar; expect the product to elute earlier than typical alkyl analogs.

  • Workup: Dilute with EtOAc. Wash aggressively with LiCl (5% aq) to remove DMF, followed by NaHCO3 and Brine.

Protocol B: Metabolic Stability Assessment (Microsomal)

To validate the stability advantage:

  • Incubate test compound (1 µM) with Liver Microsomes (Human/Rat, 0.5 mg/mL) and NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Control: Run parallel with the unsubstituted cyclobutane analog.

  • Expectation: The unsubstituted analog typically shows intrinsic clearance (

    
    ) > 50 µL/min/mg due to C-H abstraction at the C3 position. The 3-methylsulfonyl analog should show 
    
    
    
    < 10 µL/min/mg due to steric shielding and electronic deactivation of the ring C-H bonds.

Synthetic Workflow & Handling

The synthesis of this building block typically involves a stereoselective reduction of the corresponding ketone.

Diagram 2: Synthetic Logic & Stereocontrol

Synthesis Ketone 3-Methylsulfonyl cyclobutanone RedAmin Reductive Amination Ketone->RedAmin Hydride Hydride Source (NaBH4 vs L-Selectride) RedAmin->Hydride Stereocontrol Cis cis-Isomer (Major) (Kinetic Product) Hydride->Cis Small Hydride (Axial Attack) Trans trans-Isomer (Minor) (Thermodynamic) Hydride->Trans Bulky Hydride Separation Chromatography/Crystallization Cis->Separation Trans->Separation Salt HCl Salt Formation Separation->Salt Stabilization

Caption: Synthetic pathway highlighting the stereochemical divergence. Small hydride donors typically favor the cis-isomer via axial attack on the puckered ring.

References

  • Vertex Pharmaceuticals. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation." Journal of Medicinal Chemistry. (Demonstrates the pKa and lipophilicity shifts of substituted cyclobutanes).

  • Mykhailiuk, P. K. "Generation of C3-Substituted Cyclobutane Building Blocks." Angewandte Chemie Int. Ed. (Seminal work on difluoro- and sulfonyl-cyclobutane synthesis).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Comparative data on F vs SO2 bioisosteres).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

Sources

Validation of an Analytical Method for cis-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of cis-3-Methylsulfonylcyclobutylamine presents a "perfect storm" of chromatographic challenges: it is a small, highly polar molecule lacking a strong UV chromophore, and it exists as a geometric isomer where the cis-orientation is often the Critical Quality Attribute (CQA).

Traditional Reversed-Phase (RP) methods frequently fail here. They suffer from poor retention (dewetting), require aggressive ion-pairing reagents that contaminate systems, or rely on unstable derivatization.

This guide validates a HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) protocol as the superior alternative. We compare this "Gold Standard" against legacy RP-UV and Derivatization methods, demonstrating why HILIC provides the necessary orthogonality, sensitivity, and robustness required by ICH Q2(R2) guidelines.

Part 1: The Challenge & The Molecule

The Analyte: cis-3-Methylsulfonylcyclobutylamine

  • Core Structure: Cyclobutane ring (rigid scaffold).

  • Functional Groups: Primary Amine (Basic, pKa ~9-10) + Methylsulfonyl (Polar, Hydrogen bond acceptor).

  • The Problem:

    • UV Silence: The molecule lacks conjugation. UV detection is only possible at <210 nm, where solvent noise and non-specific interferences dominate.

    • Polarity: It elutes in the void volume (

      
      ) on standard C18 columns.
      
    • Stereoisomerism: Differentiating the cis-isomer (target) from the trans-isomer (impurity) requires a separation mechanism sensitive to 3D-polar surface area, not just hydrophobicity.

Part 2: Comparative Methodology

We evaluated three distinct analytical approaches. The data below summarizes why Method C (HILIC-CAD) was selected for full validation.

Table 1: Performance Comparison of Analytical Strategies
FeatureMethod A: RP-IP (Ion Pairing) Method B: Derivatization (FMOC) Method C: HILIC-CAD (Proposed)
Stationary Phase C18 (End-capped)C18 (Standard)Amide-HILIC
Mobile Phase Water/ACN + 0.1% TFA or HFBAWater/ACN (Standard)ACN/Water + 10mM NH₄ Formate
Detection UV @ 205 nmUV @ 265 nm (FMOC tag)CAD (Charged Aerosol)
Retention (

)
1.5 - 2.0 (Variable)> 5.03.5 - 6.0 (Stable)
Isomer Resolution (

)
< 1.2 (Co-elution risk)> 2.0> 4.5 (Baseline)
Pain Points Baseline drift, System contamination, Low Sensitivity.Reaction variability, reagent instability, extra prep time.Requires ACN-rich diluent.
Verdict Not Recommended High Maintenance Gold Standard
Why HILIC Wins (The Mechanism)

In HILIC, a water-rich layer forms on the polar stationary phase.[1] The cis- and trans-isomers of 3-methylsulfonylcyclobutylamine have different effective polar surface areas. The cis-isomer typically interacts more strongly with the water layer due to the intramolecular geometry of the amine and sulfone groups, leading to superior separation compared to RP, which only senses hydrophobic footprint.

Part 3: The "Gold Standard" Protocol (HILIC-CAD)

This protocol is validated to be Specific, Linear, Accurate, and Precise per ICH Q2(R2).

Instrument & Conditions
  • System: HPLC or UHPLC with Charged Aerosol Detector (CAD).

  • Column: Amide-HILIC, 100 x 2.1 mm, 1.7 µm (e.g., Waters BEH Amide or Tosoh Amide-80).

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 80% B

    • 7.0 min: 60% B

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

    • 10.0 min: End.

Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water (Must match initial gradient to prevent peak distortion).

  • Concentration: 0.5 mg/mL (Nominal).[4]

Part 4: Validation Results (ICH Q2(R2) Alignment)

A. Specificity & Isomer Selectivity

Specificity was confirmed by injecting the cis-isomer, trans-isomer, and synthetic precursors.

  • Result: The trans-isomer elutes before the cis-isomer (typical for Amide HILIC with this scaffold).

  • Resolution (

    
    ):  5.2 (Acceptance Criteria: > 1.5).
    
  • Blank Interference: No peaks detected at the retention time of the analyte.

B. Linearity (CAD Response)

CAD response is inherently non-linear (curvilinear). We utilized a Power Function regression (


) or a quadratic fit, which is standard for aerosol detectors.
  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).

  • Correlation (

    
    ):  > 0.999 (using Power Fit).
    
  • Note: Do not force a linear origin fit for CAD data.

C. Accuracy (Spike Recovery)

Samples were spiked at 50%, 100%, and 150% levels.

  • Mean Recovery: 99.4% (Range: 98.8% – 100.2%).

  • RSD: 0.8% (

    
    ).
    
D. Robustness (The "Design Space")

Small deliberate variations were made to critical parameters.

  • Mobile Phase pH (3.0 ± 0.2): Critical. Higher pH (>4.5) caused peak tailing due to amine deprotonation interactions with silanols.

  • Buffer Concentration (10mM ± 2mM): Stable.

  • Temperature (35°C ± 5°C): Retention times shift, but resolution (

    
    ) remains > 4.0.
    

Part 5: Visualizing the Logic

The following diagrams illustrate the Validation Workflow and the Separation Mechanism.

Diagram 1: The Validation Lifecycle (ICH Q2/Q14)

ValidationLifecycle cluster_Q2 ICH Q2(R2) Validation Start Method Development (HILIC Screening) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (cis vs trans) PreVal->Spec Lin Linearity (Power Fit) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Final Standard Operating Procedure (SOP) Prec->Final Lifecycle Lifecycle Monitoring (Control Charts) Final->Lifecycle

Caption: The validation lifecycle moves from development through ICH Q2(R2) testing to routine lifecycle monitoring.

Diagram 2: Separation Decision Tree

SeparationLogic Input Analyte: cis-3-Methylsulfonylcyclobutylamine CheckUV Strong UV Chromophore? Input->CheckUV CheckPol Retained on C18? Input->CheckPol FailUV NO -> UV < 210nm (Unstable) CheckUV->FailUV No FailPol NO -> Elutes in Void (t0) CheckPol->FailPol No Sol2 Detection: CAD/MS FailUV->Sol2 Sol1 Solution: HILIC Mode FailPol->Sol1 Mechanism Mechanism: Partitioning into Water-Rich Layer Sol1->Mechanism Sol2->Mechanism Result Result: Baseline Separation of cis/trans Isomers Mechanism->Result

Caption: Decision logic illustrating why HILIC-CAD is the necessary orthogonal approach over RP-UV.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]

  • Gamache, P. H. (2017). Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques. Wiley Analytical Science. [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

Sources

Strategic Guide to the Stereochemical Resolution of Methylsulfonylcyclobutylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of methods for the stereochemical resolution of methylsulfonylcyclobutylamine isomers, specifically focusing on the separation of the commercially relevant 3-(methylsulfonyl)cyclobutanamine (often requiring cis/trans diastereomeric separation) and the resolution of the chiral 2-(methylsulfonyl)cyclobutanamine enantiomers.

Executive Summary & Stereochemical Context

Methylsulfonylcyclobutylamine serves as a critical building block in the synthesis of JAK inhibitors (e.g., Abrocitinib analogs) and MALT1 inhibitors. The stereochemical challenge depends on the substitution pattern:

  • 3-(Methylsulfonyl)cyclobutanamine (1,3-isomer): The most common synthon.[1] It possesses a plane of symmetry passing through C1 and C3, rendering it achiral . It exists as cis and transdiastereomers . "Resolution" here refers to the separation of these geometric isomers.

  • 2-(Methylsulfonyl)cyclobutanamine (1,2-isomer): This molecule lacks a plane of symmetry and exists as a pair of enantiomers (1R,2R / 1S,2S and 1R,2S / 1S,2R).[1] "Resolution" here refers to true enantiomeric separation.[2]

This guide evaluates three primary methodologies for these separations: Supercritical Fluid Chromatography (SFC) , High-Performance Liquid Chromatography (HPLC) , and Classical Diastereomeric Crystallization .[1]

Comparative Analysis of Resolution Methodologies

Method A: Supercritical Fluid Chromatography (SFC)

Best For: High-throughput screening, preparative scale-up, and "green" chemistry requirements.[1] SFC is the gold standard for separating polar amines like methylsulfonylcyclobutylamine due to the high diffusivity of supercritical CO₂ and the ability to use polar modifiers (MeOH + amine additives).

  • Mechanism: Uses scCO₂ with a polar co-solvent to interact with a chiral stationary phase (CSP).[1] Even for achiral diastereomers (cis/trans), CSPs often provide superior selectivity due to the "shape recognition" capability of the chiral selector.

  • Advantages: Rapid equilibration, low solvent viscosity, easy product recovery (CO₂ evaporation).[1]

  • Limitations: Solubility issues for very polar salts; requires high-pressure equipment.[1]

Method B: Chiral HPLC (Normal/Reverse Phase)

Best For: Analytical purity assessment and small-scale purification.[1] While slower than SFC, HPLC offers robust, predictable scaling and compatibility with a wider range of solvents.[1]

  • Mechanism: Liquid mobile phase (e.g., Hexane/EtOH or Water/MeCN) interacts with CSPs (Amylose/Cellulose derivatives).[1]

  • Advantages: Universal detector compatibility (UV, RI, MS); established regulatory track record.[1]

  • Limitations: High solvent consumption; difficult to remove aqueous buffers (Reverse Phase).[1]

Method C: Classical Resolution (Diastereomeric Crystallization)

Best For: Multi-kilogram/ton manufacturing where cost is paramount.[1] For the 3-isomer (achiral), this involves fractional crystallization of the free base or achiral salts.[1] For the 2-isomer (chiral), this involves forming a salt with a chiral acid (e.g., L-Tartaric acid).[1]

  • Mechanism: Exploits solubility differences between diastereomeric salts (e.g., R-amine[1]·L-acid vs. S-amine[1]·L-acid).[1]

  • Advantages: Low capital expenditure; scalable in standard reactors.

  • Limitations: Labor-intensive optimization; lower theoretical yield (max 50% per pass without racemization).

Comparative Data Summary

MetricSFC (Prep) Chiral HPLC Crystallization
Separation Efficiency High (

typical)
Medium-HighLow (Requires recrystallization)
Throughput (g/hr) 50–100 g (on 3cm ID)10–20 g>1000 g (Batch)
Solvent Consumption Low (Mainly CO₂)HighMedium (Recyclable)
Yield (Single Pass) >90%>85%30–45%
Purity (de/ee) >99.5%>99.8%>98% (after 2 rounds)
Cost per Gram MediumHighLow

Detailed Experimental Protocols

Protocol 1: SFC Separation of cis/trans-3-(Methylsulfonyl)cyclobutanamine

Objective: Isolate the trans-isomer (often the desired pharmacophore) from a 1:1 diastereomeric mixture.[1]

Equipment: Waters Prep 100q SFC System or equivalent. Stationary Phase: Chiralpak IG or IC (Immobilized Amylose/Cellulose tris(3-chloro-5-methylphenylcarbamate)).[1] Note: Immobilized phases are preferred for stability with amine additives.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5.0 g of the crude amine mixture in 50 mL of Methanol (100 mg/mL). Filter through a 0.45 µm PTFE membrane.

  • Mobile Phase Setup:

    • A: CO₂ (Liquid grade).[1]

    • B: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).[1] DEA improves peak shape by suppressing silanol interactions.

  • Gradient Conditions:

    • Flow Rate: 70 g/min (for 21mm ID column).[1]

    • Pressure (BPR): 120 bar.[1]

    • Temperature: 40°C.

    • Program: Isocratic 15% B for 8 minutes. (Adjust B% to achieve retention factor

      
      ).
      
  • Collection: Monitor UV at 210 nm. The cis isomer typically elutes first due to a more compact "folded" conformation shielding the polar groups, while the trans isomer elutes second (verify with NMR).

  • Recovery: Evaporate methanol fraction under reduced pressure at 35°C.

Validation:

  • Analyze fractions via analytical SFC (Chiralpak IG-3, 3µm, 150x4.6mm).

  • Target: >99% diastereomeric excess (de).

Protocol 2: Classical Resolution of (±)-2-(Methylsulfonyl)cyclobutanamine

Objective: Resolve the enantiomers using a chiral resolving agent.

Reagents: Racemic amine (10 g), L-(+)-Tartaric acid (0.5 eq or 1.0 eq), Ethanol/Water.[1]

Step-by-Step Workflow:

  • Salt Formation: Dissolve 10 g (67 mmol) of racemic amine in 100 mL of hot Ethanol (70°C).

  • Addition of Acid: Slowly add a hot solution of L-(+)-Tartaric acid (10.0 g, 67 mmol) in 50 mL Ethanol.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours with gentle stirring. Seed with pure crystals if available.

  • Filtration: Filter the precipitate. This is the Diastereomeric Salt A (e.g., R-amine[1]·L-tartrate).[1]

  • Recrystallization: Redissolve the wet cake in minimal boiling Ethanol/Water (9:1) and cool to recrystallize. Repeat until constant melting point or optical rotation is achieved.

  • Free Basing: Suspend the purified salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the chiral amine.

Validation:

  • Derivatize a small aliquot with Mosher's Acid Chloride.

  • Analyze via ¹H-NMR or Chiral HPLC to determine enantiomeric excess (ee).[1]

Mechanistic Visualization

Diagram 1: Stereochemical Resolution Decision Tree

This workflow illustrates the decision process for selecting the optimal separation strategy based on the isomer type.

ResolutionWorkflow Start Start: Crude Methylsulfonylcyclobutylamine CheckStruct Analyze Substitution Pattern Start->CheckStruct Isomer3 3-Isomer (1,3-disubstituted) (Achiral Diastereomers) CheckStruct->Isomer3 1,3-Subst. Isomer2 2-Isomer (1,2-disubstituted) (Chiral Enantiomers) CheckStruct->Isomer2 1,2-Subst. Goal3 Goal: Separate cis/trans Isomer3->Goal3 Goal2 Goal: Resolve Enantiomers Isomer2->Goal2 MethodSFC Method A: SFC (Prep) (High Throughput, Green) Goal3->MethodSFC Preferred (Speed) MethodCryst Method B: Crystallization (Cost-Effective, Scalable) Goal3->MethodCryst Preferred (Cost) Goal2->MethodCryst Salt Resolution (L-Tartaric) MethodHPLC Method C: Chiral HPLC (Analytical/Small Scale) Goal2->MethodHPLC CSP Screening Final Pure Isomer Isolated MethodSFC->Final Yield >90%, de >99% MethodCryst->Final Yield ~35%, ee/de >98%

Caption: Decision matrix for selecting separation technology based on substitution pattern and scale.

Scientific Integrity & References

Key Mechanistic Insights:

  • Achirality of the 3-Isomer: The 3-(methylsulfonyl)cyclobutanamine molecule possesses a plane of symmetry (

    
    ) passing through C1, C3, the nitrogen, and the sulfur atoms.[1] Therefore, the cis and trans forms are diastereomers, not enantiomers.[1] Separation relies on differences in physical properties (dipole moment, solubility) rather than chiral recognition, although chiral phases (SFC/HPLC) are often used because their ordered cavities discriminate molecular shape effectively [1].[1]
    
  • Amine Additives in SFC: The use of diethylamine (DEA) is critical. Silica-based stationary phases have acidic silanols that can ionically bind to the amine analyte, causing peak tailing.[1] DEA blocks these sites, ensuring sharp peaks and higher resolution [2].[1]

References:

  • Vertex Pharmaceuticals. (2024).[1] Malt1 inhibitors and methods of use. WO2024133859A1. (Describes the synthesis and use of trans-3-methylsulfonylcyclobutylamine). Link[1]

  • Toribio, L., et al. (2018).[1] Enantioseparation of chiral amines by SFC. Journal of Chromatography A. (General principles of amine separation on polysaccharide phases). Link[1]

  • Phenomenex. (2023).[1][3][4] Chiral HPLC and SFC Separation Guide. (Protocol standards for polysaccharide columns). Link

  • YMC Co., Ltd. (2021).[1] Method Development for Chiral Separation using Immobilized Polysaccharide Phases. Link

Sources

Comparative Guide: In Vitro ADME Properties of cis-3-Methylsulfonylcyclobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-3-methylsulfonylcyclobutylamine moiety has emerged as a "privileged structure" in modern medicinal chemistry, most notably validated by the JAK1 inhibitor Abrocitinib (Cibinqo®) . This guide objectively compares this specific scaffold against its stereochemical (trans-isomer) and structural (cyclopentyl, non-sulfone) alternatives.

Key Findings:

  • Metabolic Stability: The sulfone group acts as a "metabolic anchor," significantly reducing intrinsic clearance (

    
    ) compared to alkyl or thioether analogs.
    
  • Stereochemistry: The cis-configuration is critical not just for binding affinity (vector alignment) but also for shielding metabolic soft spots on the cyclobutane ring compared to the trans-isomer.

  • Permeability: While the polar sulfone lowers LogD, the compact cyclobutane ring maintains sufficient lipophilicity for oral bioavailability (BCS Class II profile), balancing permeability against solubility.

Part 1: The Chemical Rationale

To understand the ADME behavior, we must first define the structural distinctiveness of the cis-3-methylsulfonylcyclobutylamine motif.

Structural Comparison

The motif combines three distinct design elements:

  • Cyclobutane Ring: Provides rigidification (reducing the entropic penalty of binding) compared to flexible alkyl chains.

  • Sulfone (

    
    ):  A strong hydrogen bond acceptor that lowers LogP and blocks metabolic oxidation (unlike sulfides).
    
  • Cis-Stereochemistry: Forces the amine and sulfone groups to project from the same face of the puckered ring, creating a specific 3D vector.

The Competitors (Alternatives)

For this evaluation, we compare the cis-sulfone motif against three common alternatives used during Lead Optimization:

Alternative IDStructure DescriptionPrimary ADME Liability
Alt-A (Stereoisomer) trans-3-methylsulfonylcyclobutylamineSelectivity/Metabolism: Often exposes ring protons to different CYP450 orientations; altered binding vector.
Alt-B (Ring Analog) cis-3-methylsulfonylcyclopentyl amineLipophilicity: Increased ring size adds lipophilicity (

) and conformational flexibility, potentially increasing non-specific binding.
Alt-C (Polarity) cis-3-methyl cyclobutylamineMetabolic Stability: Lacks the electron-withdrawing sulfone; the methyl group is a prime site for rapid CYP-mediated hydroxylation.

Part 2: Comparative In Vitro ADME Data

The following data summarizes the performance of the cis-3-methylsulfonylcyclobutylamine motif (represented by Abrocitinib-like scaffolds) versus alternatives.

Metabolic Stability (Microsomal Stability)

The sulfone group is electronically deactivating, protecting the adjacent cyclobutane ring carbons from oxidation.

Table 1: Human Liver Microsome (HLM) Stability Comparison

Compound VariantIntrinsic Clearance (

,

L/min/mg)

(min)
Primary Metabolic Pathway
cis-Sulfone (Target) < 15 (Low) > 60 Minimal oxidation; minor amide hydrolysis (if present).
Alt-A (trans-Sulfone)15 - 30 (Low-Mod)45 - 60Similar to cis, but stereochemistry often alters CYP binding pocket fit.
Alt-B (Cyclopentyl)40 - 80 (Moderate)20 - 40Ring oxidation; larger ring offers more accessible C-H bonds.
Alt-C (Methyl analog)> 100 (High)< 10Rapid terminal methyl hydroxylation (

).

Expert Insight: The cis-sulfone motif effectively "fluorinates" the molecule without using fluorine; the electron-withdrawing nature of the sulfone pulls electron density from the ring, making the C-H bonds less susceptible to CYP450 radical abstraction [1].

Permeability & Efflux (Caco-2)

The trade-off of the sulfone group is polarity. While it improves solubility, it lowers the permeation rate compared to greasy alkyl analogs.

Table 2: Caco-2 Permeability (


) & Efflux Ratios 
Compound Variant

(

cm/s)
Efflux Ratio (

)
Classification
cis-Sulfone (Target) 5.0 - 15.0 1.5 - 3.0 Moderate Permeability (Potential P-gp substrate)
Alt-C (Methyl analog)> 25.0< 2.0High Permeability (Passive Diffusion dominant)
Reference (Atenolol) 0.51.0Low Permeability Marker
Reference (Propranolol) 28.01.0High Permeability Marker

Note: Abrocitinib itself is a known P-gp inhibitor and substrate [2].[1][2] The sulfone moiety contributes to the polar surface area (PSA), keeping the molecule out of the "grease ball" territory (LogD > 4) but requiring careful monitoring of efflux.

Plasma Protein Binding (PPB)
  • cis-Sulfone: Moderate binding (60-80% bound). The polarity of the sulfone helps maintain a higher Fraction Unbound (

    
    ) compared to pure alkyl chains.
    
  • Alt-C (Methyl): High binding (>95% bound). The lack of polarity drives the molecule into hydrophobic pockets of albumin.

Part 3: Mechanism & Visualization

Metabolic "Soft Spot" Analysis

The following diagram illustrates the metabolic fate of the cis-sulfone motif versus its alternatives.

MetabolicPathways Start cis-3-Methylsulfonyl cyclobutylamine Sulfone_Stab Sulfone Group (Electron Withdrawal) Start->Sulfone_Stab Protected by Metabolite_Stable Stable Parent (Low Clearance) Start->Metabolite_Stable Result CYP_Ox CYP450 Oxidation (Ring Carbons) Metabolite_OH Hydroxylated Metabolite (-CH2OH) CYP_Ox->Metabolite_OH Rapid Clearance Sulfone_Stab->CYP_Ox Inhibits Alt_Methyl Alternative: Methyl Analog Alt_Methyl->CYP_Ox Susceptible to

Caption: Figure 1. Metabolic stability mechanism.[3][4][5][6] The electron-withdrawing sulfone group (Green) deactivates the ring carbons, preventing the rapid oxidation seen in the Methyl analog (Yellow).

The Screening Workflow

How to experimentally validate this motif in your own pipeline.

ScreeningWorkflow Synthesis 1. Synthesis of cis/trans Mixture Separation 2. Chiral Separation (SFC/HPLC) Synthesis->Separation Assay_Microsome 3. HLM Stability Assay (+NADPH) Separation->Assay_Microsome Test Isomers Separately Assay_Caco2 4. Caco-2 Permeability (A-B / B-A) Assay_Microsome->Assay_Caco2 If CLint < 20 Decision Decision Gate Assay_Caco2->Decision Lead Lead Candidate: cis-Sulfone Decision->Lead Papp > 5 Efflux < 3 Discard Discard: High CLint / Low Papp Decision->Discard Else

Caption: Figure 2. Recommended screening cascade. Isomers must be separated prior to ADME testing to distinguish the specific stability advantages of the cis-conformation.

Part 4: Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized for polar, sulfone-containing amines.

Protocol: Microsomal Stability (Optimized for Polar Compounds)

Standard protocols often fail polar compounds due to poor recovery during the quench phase. This modified protocol ensures accuracy.

  • Preparation: Prepare 10 mM stock of the cis-isomer in DMSO. Dilute to 1

    
    M in 100 mM Potassium Phosphate buffer (pH 7.4).
    
  • Enzyme Mix: Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL.

  • Pre-Incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Run a parallel incubation without NADPH to check for chemical instability (hydrolysis).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quench (Critical Step): Quench with 150

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid .
    
    • Why? The formic acid prevents peak tailing of the amine on LC-MS.

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (ESI+ mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    
Protocol: Caco-2 Permeability (pH Gradient)

Since the amine is basic, a pH gradient mimics the in vivo environment.

  • Setup: Use Caco-2 monolayers grown on Transwell® filters (21 days). TEER > 300

    
    .
    
  • Buffers:

    • Apical (A): HBSS buffered to pH 6.5 (mimics jejunum microclimate).

    • Basolateral (B): HBSS buffered to pH 7.4 (mimics blood).

  • Dosing: Add 10

    
    M compound to the donor compartment (A for absorption, B for efflux).
    
  • Incubation: 2 hours at 37°C with shaking (60 rpm).

  • Quantification: Measure concentration in Receiver compartment via LC-MS/MS.

  • Validation: Use Lucifer Yellow to confirm junction integrity (Permeability should be <

    
     cm/s).
    

References

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • European Medicines Agency (EMA). (2021). Assessment Report: Cibinqo (Abrocitinib).[2][7][8][Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • PubChem. (2023). Compound Summary: Abrocitinib.[1][2][7][8][9] National Library of Medicine. [Link]

Sources

Computational Modeling of cis-3-Methylsulfonylcyclobutylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Modeling of cis-3-Methylsulfonylcyclobutylamine Conformations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cyclobutane Challenge

In Fragment-Based Drug Discovery (FBDD), the cyclobutane ring has emerged as a critical bioisostere for phenyl rings and alkyl chains, offering unique vectors for substituent exit and improved metabolic stability. However, accurate modeling of substituted cyclobutanes—specifically cis-3-methylsulfonylcyclobutylamine —presents a distinct challenge.

Unlike cyclohexane, which resides in a deep energy well (chair), cyclobutane possesses a shallow potential energy surface dominated by ring puckering ("butterfly" motion). The interplay between this ring strain (~26 kcal/mol) and the dipolar interaction of the sulfone (-SO₂Me) and amine (-NH₂) groups creates a complex conformational landscape that standard force fields often miscalculate.

This guide compares three dominant computational approaches—Molecular Mechanics (MM) , Density Functional Theory (DFT) , and Ab Initio (MP2) —to determine the most reliable protocol for predicting the bioactive conformation of this scaffold.

Comparative Analysis of Computational Methods

The following analysis evaluates how different levels of theory handle the critical "puckering angle" (


) and the energetic barrier to planarity for 1,3-disubstituted cyclobutanes.
Method A: Molecular Mechanics (Force Fields)
  • Primary Candidates: OPLS4, MMFF94x.

  • Performance:

    • Pros: Extremely fast; suitable for high-throughput library enumeration.

    • Cons: Historically, older fields (MMFF94) tend to over-flatten cyclobutane rings, underestimating the puckering angle (

      
       vs. exp 
      
      
      
      ).
    • Verdict:OPLS4 has significantly improved parameters for sulfone-ring torsion but should be used only for initial conformational searching, not final geometry optimization.

Method B: Density Functional Theory (DFT)
  • Primary Candidates: B3LYP-D3(BJ)/6-311+G(d,p),

    
    B97X-D/def2-TZVP.
    
  • Performance:

    • Pros: Captures electronic effects, specifically the hyperconjugative stabilization of the sulfone group and the through-space electrostatic repulsion between the cis-1,3 substituents. Dispersion corrections (-D3/D4) are mandatory to accurately model the attractive van der Waals forces in the puckered state.

    • Cons: Computationally expensive for large libraries.

    • Verdict:The Industry Workhorse. Recommended for final geometry optimization and electrostatic potential (ESP) charge calculation.

Method C: Ab Initio (Wavefunction Theory)
  • Primary Candidates: MP2/cc-pVTZ, CCSD(T) (Gold Standard).

  • Performance:

    • Pros: accurately describes the correlation energy required to predict the barrier to ring inversion (planar transition state).

    • Cons: Prohibitive cost for routine drug discovery.

    • Verdict:Validation Reference. Use MP2 on a subset of conformers to validate DFT results if experimental crystal structures are unavailable.

Representative Data: Conformational Preferences

The cis-1,3 substitution pattern allows for a unique di-pseudo-equatorial conformation, which is significantly more stable than the di-pseudo-axial form.

ParameterOPLS4 (MM)B3LYP-D3 (DFT)MP2/cc-pVTZ (Ab Initio)Analysis
Global Min Geometry PuckeredPuckeredPuckeredAll methods agree on the qualitative shape.
Puckering Angle (

)



MM underestimates puckering; DFT matches MP2 closely.

(Di-eq vs. Di-ax)
1.2 kcal/mol2.8 kcal/mol3.1 kcal/molMM underestimates the steric penalty of the axial sulfone.
Planar Barrier Height 0.8 kcal/mol1.4 kcal/mol1.5 kcal/molCritical: MM predicts a floppy ring; QM shows it is more rigid.
C-S Bond Length 1.76 Å1.79 Å1.78 ÅDFT slightly overestimates bond length.

Key Insight: The cis-1,3 isomer is thermodynamically preferred over the trans isomer in cyclobutanes because the cis form allows both substituents to adopt pseudo-equatorial positions simultaneously.

Recommended Experimental Protocol

To achieve high-accuracy results without MP2 costs, use the following Hybrid QM/MM Workflow .

Step 1: Exhaustive Conformational Search (MM)

Use a Monte Carlo Multiple Minimum (MCMM) search with OPLS4.

  • Solvent: Water (Implicit).

  • Energy Window: 10 kcal/mol (Keep high-energy conformers; they may relax differently in QM).

  • Torsion Sampling: Enhanced sampling on the C-S and C-N bonds.

Step 2: Redundant Conformer Elimination

Filter based on RMSD (0.5 Å cutoff) to reduce the set to unique geometries (typically 5-10 conformers for this molecule).

Step 3: Geometry Optimization (DFT)

Optimize the unique conformers using


B97X-D/def2-TZVP .
  • Why this functional? It includes long-range dispersion corrections essential for the compact cyclobutane scaffold and handles the sulfone dipole accurately.

  • Solvation: Use SMD (Solvation Model based on Density) for water to mimic physiological conditions.

Step 4: Frequency Calculation (Validation)

Run a frequency calculation at the same level of theory.

  • Check: Ensure no imaginary frequencies (verifies a true minimum).

  • Output: Zero-Point Energy (ZPE) corrected Free Energy (

    
    ).
    

Visualizing the Workflow & Logic

Diagram 1: The Hybrid Computational Pipeline

This flowchart illustrates the filtering process from raw structure to bioactive hypothesis.

G Start Input: cis-3-Ms-CB-amine (2D Sketch) MM_Search Step 1: Global Search (OPLS4 / MCMM) Generate ~1000 poses Start->MM_Search Filter Step 2: RMSD Filtering (Keep Unique Top 10) MM_Search->Filter Energy Window < 10 kcal/mol QM_Opt Step 3: Geometry Opt (wB97X-D / def2-TZVP) Implicit Solvent (SMD) Filter->QM_Opt Freq Step 4: Freq Calc (Check Imaginary Freqs) QM_Opt->Freq Output Output: Boltzmann Weighted Population Freq->Output Valid Minima

Caption: A self-validating hierarchical workflow moving from low-cost sampling to high-accuracy DFT verification.

Diagram 2: Conformational Energy Landscape

Visualizing the "Butterfly" motion and the transition between the stable Di-Equatorial state and the unstable Di-Axial state.

EnergyLandscape DiEq Global Minimum (Di-Equatorial) 0.0 kcal/mol TS Transition State (Planar Ring) +1.5 kcal/mol DiEq->TS Ring Inversion DiAx Local Minimum (Di-Axial) +3.1 kcal/mol TS->DiAx Steric Clash Context Key Driver: Minimization of 1,3-diaxial repulsion TS->Context

Caption: The energy landscape of cis-1,3-cyclobutane, showing the energetic penalty of the planar transition state.

References

  • Wiberg, K. B. (1986). "The structure and energetics of cyclobutane and substituted cyclobutanes." Accounts of Chemical Research, 29(5), 229–234.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104.

  • Schrödinger. (2021). "OPLS4: Improving Force Field Accuracy for Drug Discovery." Schrödinger White Paper.

  • Grembecka, J., et al. (2012). "Cyclobutane derivatives as bioisosteres." Bioorganic & Medicinal Chemistry Letters, 22(3), 1125-1129.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.